4-Bromo-3,5-dimethylpyridazine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H7BrN2 |
|---|---|
Molecular Weight |
187.04 g/mol |
IUPAC Name |
4-bromo-3,5-dimethylpyridazine |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-8-9-5(2)6(4)7/h3H,1-2H3 |
InChI Key |
XXRYFGCNSONOBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NC(=C1Br)C |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Landscape of Brominated Dimethyl Heterocycles: A Technical Guide
A Note to the Researcher: Initial inquiries for "4-Bromo-3,5-dimethylpyridazine" did not yield a corresponding entry in established chemical databases. This suggests the compound may be novel, not yet synthesized, or sparsely documented in publicly accessible literature. In the spirit of scientific exploration and to provide a valuable resource, this guide will focus on a closely related and well-characterized analogue, 4-Bromo-3,5-dimethylpyridine . We will also explore the broader context of the pyridazine scaffold in medicinal chemistry.
Part 1: In-Depth Technical Profile of 4-Bromo-3,5-dimethylpyridine
4-Bromo-3,5-dimethylpyridine is a versatile heterocyclic building block with significant applications in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—a bromine atom flanked by two methyl groups on a pyridine ring—imparts specific reactivity and steric properties that are advantageous in targeted chemical synthesis.
Identifiers and Chemical Properties
Accurate identification is paramount in chemical research and development. The following table summarizes the key identifiers for 4-Bromo-3,5-dimethylpyridine.
| Identifier | Value | Source |
| CAS Number | 201286-65-9 | [1][2][3] |
| IUPAC Name | 4-bromo-3,5-dimethylpyridine | [3] |
| Molecular Formula | C₇H₈BrN | [3] |
| Molecular Weight | 186.05 g/mol | [3] |
| Canonical SMILES | CC1=CN=CC(=C1Br)C | [3] |
| InChI | InChI=1S/C7H8BrN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 | [3] |
| InChIKey | HYZVAVYBDNKXDG-UHFFFAOYSA-N | [3] |
A summary of its physical and chemical properties is provided below.
| Property | Value | Source |
| Appearance | Off-white to light yellow solid or solid-liquid mixture | [1][2] |
| Boiling Point (Predicted) | 235.5 ± 35.0 °C | [2] |
| Density (Predicted) | 1.415 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.81 ± 0.10 | [2] |
Safety and Handling
Understanding the hazard profile of a chemical is crucial for safe laboratory practice. 4-Bromo-3,5-dimethylpyridine is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H318/H319: Causes serious eye damage/irritation.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Part 2: Synthesis and Reactivity
While specific synthesis protocols for 4-Bromo-3,5-dimethylpyridine were not detailed in the provided search results, a general understanding of pyridine chemistry allows for the postulation of a logical synthetic approach. A common method for the synthesis of brominated pyridines involves the Sandmeyer reaction, starting from an amino-substituted precursor.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 4-Bromo-3,5-dimethylpyridine.
Part 3: The Pyridazine Scaffold in Medicinal Chemistry
Although specific information on 4-Bromo-3,5-dimethylpyridazine is scarce, the pyridazine core is a well-established and important pharmacophore in drug discovery.[4] Pyridazine derivatives have been investigated for a wide range of biological activities.
Biological Significance of Pyridazines
The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties to the pyridazine system.[4] This influences its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The pyridazine scaffold is found in molecules with diverse therapeutic applications, including:
-
Antihypertensive agents
-
Anticancer therapeutics
-
Antimicrobial compounds
-
Anti-inflammatory drugs
-
Anticonvulsant agents
The continued exploration of substituted pyridazines is an active area of research in the quest for novel and more effective therapeutic agents.[5][6]
Reactivity of Halogenated Pyridazines
Halogenated pyridazines are particularly valuable intermediates in medicinal chemistry. The halogen atom serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the systematic modification of the pyridazine core to optimize potency, selectivity, and pharmacokinetic properties. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing amine, ether, and thioether linkages.[4]
Caption: Common synthetic transformations of halogenated pyridazines.
Conclusion
While the specific compound 4-Bromo-3,5-dimethylpyridazine remains elusive in the current body of chemical literature, its pyridine analogue, 4-Bromo-3,5-dimethylpyridine, serves as a valuable and well-documented building block in chemical synthesis. The broader family of pyridazine-containing molecules continues to be a fertile ground for the discovery of new medicines. The principles of heterocyclic chemistry and the versatile reactivity of halogenated scaffolds provide a robust framework for the future synthesis and investigation of novel pyridazine derivatives, which may one day include the title compound of this inquiry.
References
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PubChem. 4-Bromo-3,5-dimethylpyridine. [Link]
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Bentham Science. Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. [Link]
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Prezi. Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications. [Link]
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ResearchGate. Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. [Link]
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The Untapped Potential of the 3,5-Dimethylpyridazine Scaffold: A Technical Guide for Medicinal Chemists
Foreword: Charting Unexplored Chemical Space
In the ever-evolving landscape of medicinal chemistry, the identification of novel scaffolds with promising biological activities is a paramount objective. While certain heterocyclic systems have been extensively mined for therapeutic potential, others remain surprisingly underexplored. The 3,5-dimethylpyridazine core represents one such enigmatic frontier. This technical guide is designed for researchers, scientists, and drug development professionals, aiming not only to consolidate the existing knowledge—however sparse—on 3,5-dimethylpyridazine derivatives but also to illuminate the untapped potential that lies within this unique chemical space. By examining the broader context of pyridazine chemistry and highlighting the conspicuous absence of its 3,5-dimethyl substituted counterpart in extensive medicinal chemistry literature, we seek to catalyze new avenues of research and discovery.
The Pyridazine Core: A Privileged Scaffold in Drug Discovery
The pyridazine ring, a six-membered diazine with two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding, make it an attractive moiety for designing molecules that interact with biological targets.[2] These characteristics contribute to its utility in molecular recognition and can offer advantages in drug discovery by influencing polarity, reducing cytochrome P450 inhibition, and potentially mitigating interactions with the hERG potassium channel.[2]
The pyridazine nucleus is a versatile scaffold found in a wide array of biologically active compounds, demonstrating activities such as:
-
Anti-inflammatory and Analgesic[4]
-
Antimicrobial[6]
-
Antihypertensive[7]
-
Antiviral[7]
-
Antidepressant[7]
The successful incorporation of the pyridazine ring into recently approved drugs underscores its therapeutic relevance.[2] This success story for the general pyridazine scaffold begs the question: what unique properties and potential applications might the specific 3,5-dimethyl substitution pattern hold?
Navigating the Synthesis of Substituted Pyridazines
While specific, documented synthetic routes for a wide range of 3,5-dimethylpyridazine derivatives for medicinal applications are not abundant in the literature, the general synthesis of substituted pyridazines is well-established. These methods typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives. For other substitution patterns, such as the more commonly explored 3,6-disubstituted pyridazines, various synthetic strategies have been effectively employed.
Illustrative Synthetic Protocol: A General Approach to 3,6-Disubstituted Pyridazines
The following protocol outlines a common method for the synthesis of 3,6-disubstituted pyridazines, which can serve as a conceptual starting point for the development of synthetic routes toward 3,5-dimethylated analogs.
Step 1: Synthesis of the 1,4-Dicarbonyl Precursor
The synthesis often commences with the formation of a suitable 1,4-dicarbonyl compound. This can be achieved through various classical organic reactions, such as the Stetter reaction or the acylation of a ketone enolate.
Step 2: Cyclocondensation with Hydrazine
The 1,4-dicarbonyl precursor is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is typically heated to reflux to drive the cyclocondensation and dehydration, leading to the formation of the dihydropyridazine intermediate.
Step 3: Aromatization to the Pyridazine Core
The intermediate dihydropyridazine is often oxidized to the aromatic pyridazine ring. This can be achieved in situ or as a separate step using an oxidizing agent like bromine in acetic acid or simply by air oxidation, sometimes facilitated by the acidic reaction conditions.[8]
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvent (e.g., ethanol, acetic acid) is critical. Acetic acid can act as both a solvent and a catalyst for the condensation and can also promote the subsequent aromatization.[8]
-
Reaction Temperature: Refluxing is often necessary to provide the activation energy for both the cyclization and dehydration steps.
-
Oxidizing Agent: The choice of oxidizing agent for the aromatization step depends on the stability of the substituents on the ring. Milder conditions are preferred to avoid unwanted side reactions.
Conceptual Synthetic Workflow for Pyridazine Derivatives
Caption: General workflow for the synthesis of substituted pyridazines.
Biological Activities of Pyridazine Derivatives: A Landscape of Therapeutic Promise
The pyridazine core has been a fertile ground for the discovery of compounds with a broad spectrum of biological activities. While data on 3,5-dimethylpyridazine derivatives is limited, the extensive research on other substituted pyridazines provides a strong rationale for investigating this particular scaffold.
| Biological Activity | Key Molecular Targets/Mechanisms | Representative Substitution Patterns |
| Anticancer | Kinase Inhibition (e.g., JNK1, CDK2, VEGFR-2), Apoptosis Induction | 3,6-disubstituted[3][4][5] |
| Anti-inflammatory | p38 Kinase Inhibition | Pyrido[2,3-d]- and pyrido[3,4-d]pyridazines[9] |
| Antimicrobial | Various, often not fully elucidated | Fused pyridazine systems[6] |
| Antihypertensive | Vasodilation | Pyridazin-3(2H)-one derivatives |
| Antidepressant | Monoamine pathway modulation | Piperazine-substituted pyridazines[8] |
Focus on Anticancer Potential: The Case of 3,6-Disubstituted Pyridazines
Recent studies have highlighted the significant anticancer potential of 3,6-disubstituted pyridazine derivatives. For instance, a series of novel 3,6-disubstituted pyridazines were designed and synthesized, with some compounds exhibiting potent growth inhibition against a panel of cancer cell lines.[3][4] One promising compound was found to downregulate the c-jun N-terminal kinase-1 (JNK1) pathway, a key regulator of cell proliferation and apoptosis.[3][4]
This example underscores a critical principle in medicinal chemistry: the substitution pattern on a heterocyclic core dictates its biological activity. The promising results from 3,6-disubstituted pyridazines strongly suggest that exploring other substitution patterns, such as the 3,5-dimethyl arrangement, could lead to the discovery of novel anticancer agents with potentially different mechanisms of action or improved pharmacological profiles.
Signaling Pathway Implication in Cancer
Caption: Inhibition of the JNK1 pathway by a pyridazine derivative.
Structure-Activity Relationships (SAR): A Call for Exploration
A comprehensive structure-activity relationship (SAR) study for 3,5-dimethylpyridazine derivatives is currently absent from the literature. However, the principles of SAR from related pyridazine series can guide future research. Key considerations for designing and synthesizing a library of 3,5-dimethylpyridazine derivatives would include:
-
Modulation of Lipophilicity: The introduction of various substituents at other positions of the pyridazine ring (e.g., C4 and C6) would allow for the fine-tuning of the molecule's lipophilicity, which is crucial for cell permeability and pharmacokinetic properties.
-
Introduction of Hydrogen Bond Donors and Acceptors: The addition of functional groups capable of forming hydrogen bonds can enhance the binding affinity and selectivity for specific biological targets.
-
Steric Effects: The size and shape of the substituents will influence how the molecule fits into the binding pocket of a target protein.
The exploration of SAR for 3,5-dimethylpyridazine derivatives represents a significant opportunity for medicinal chemists to discover novel compounds with potent and selective biological activities.
The Path Forward: A Call to Action for Researchers
The conspicuous gap in the medicinal chemistry literature concerning 3,5-dimethylpyridazine derivatives presents a compelling opportunity for innovation. The established biological importance of the broader pyridazine family provides a strong foundation for investigating this underexplored scaffold.
Future research in this area should focus on:
-
Development of Robust Synthetic Routes: Establishing efficient and versatile synthetic methodologies for accessing a diverse library of 3,5-dimethylpyridazine derivatives is the first critical step.
-
Broad Biological Screening: Screening these novel compounds against a wide range of biological targets, including kinases, proteases, and GPCRs, could uncover unexpected therapeutic applications.
-
Systematic SAR Studies: Once initial hits are identified, systematic modification of the 3,5-dimethylpyridazine core will be essential to optimize potency, selectivity, and drug-like properties.
-
Computational Modeling: In silico studies, including molecular docking and dynamics simulations, can aid in understanding the binding modes of active compounds and guide the design of new analogs.
By embracing the challenge of exploring this uncharted territory, the scientific community has the potential to unlock a new class of therapeutic agents with the 3,5-dimethylpyridazine core at their heart.
References
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Abdel-Maksoud, M. S., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(32), 28285–28303. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(32), 28285–28303. [Link]
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Li, J., et al. (2021). A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. Molecules, 26(15), 4467. [Link]
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Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]
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El-Sayed, N. N. E., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(51), 30567–30582. [Link]
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Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1883–1932. [Link]
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S. S. Sowmya, Dr. V. S. Shankar. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts, 11(2). [Link]
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Kumar, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. GSC Biological and Pharmaceutical Sciences, 14(03), 133–145. [Link]
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De Kimpe, N., & D'hooghe, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7011. [Link]
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Li, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 110, 117847. [Link]
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4-Bromo-3,5-dimethylpyridazine molecular weight and formula
An In-Depth Technical Guide to 4-Bromo-3,5-dimethylpyridine
A Note on Nomenclature: This guide focuses on 4-Bromo-3,5-dimethylpyridine. Based on available chemical database information, it is presumed that the user's query for "4-Bromo-3,5-dimethylpyridazine" contained a typographical error, as the pyridine analogue is a well-documented and commercially available chemical intermediate, while the corresponding pyridazine is not readily identifiable.
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the utility of functionalized heterocyclic compounds is paramount. 4-Bromo-3,5-dimethylpyridine has emerged as a key building block, offering a versatile scaffold for the construction of complex molecular architectures. Its strategic placement of a bromine atom and two methyl groups on the pyridine ring provides a unique combination of reactivity and structural definition, making it a valuable intermediate for drug discovery and development professionals.
This technical guide provides a comprehensive overview of 4-Bromo-3,5-dimethylpyridine, detailing its core physicochemical properties, established synthetic routes, and critical applications, with a focus on the underlying chemical principles that drive its utility.
Core Molecular and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
Molecular Structure and Formula
The foundational attributes of 4-Bromo-3,5-dimethylpyridine are summarized below. The bromine atom at the 4-position is particularly significant as it serves as a reactive handle for a variety of cross-coupling reactions, a cornerstone of modern medicinal chemistry.
Table 1: Key Molecular Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈BrN | PubChem[1][2] |
| Molecular Weight | 186.05 g/mol | Sigma-Aldrich, PubChem[1] |
| CAS Number | 201286-65-9 | Chem-Impex, PubChem[2][3][4] |
| IUPAC Name | 4-bromo-3,5-dimethylpyridine | PubChem[2] |
| Appearance | Off-white to light yellow solid | Chem-Impex[3] |
Structural Visualization
The arrangement of substituents on the pyridine ring dictates the molecule's reactivity and steric profile. The methyl groups in the 3 and 5 positions flank the bromine, influencing the electronic nature of the C-Br bond and the accessibility of the nitrogen atom's lone pair.
Caption: 2D structure of 4-Bromo-3,5-dimethylpyridine.
Synthesis and Reactivity: A Mechanistic Perspective
Proposed Synthetic Workflow
The most authoritative approach involves the diazotization of an amino-pyridine precursor, followed by a bromo-de-diazotization reaction. This method is favored for its reliability and high yield.
Caption: Proposed synthetic workflow for 4-Bromo-3,5-dimethylpyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar transformations, such as the synthesis of 3-bromo-4-methylpyridine and 2-bromo-4-methylpyridine.[5][6]
Objective: To synthesize 4-Bromo-3,5-dimethylpyridine from 3,5-Dimethylpyridin-4-amine.
Materials:
-
3,5-Dimethylpyridin-4-amine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Sodium hydroxide (NaOH) solution (e.g., 20%)
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vessel Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the starting material, 3,5-Dimethylpyridin-4-amine, in 48% hydrobromic acid. The causality here is to protonate the amine, rendering it soluble and preparing it for diazotization.
-
Cooling: Cool the reaction mixture to between -5°C and 0°C using an ice-salt bath. Maintaining a low temperature is critical as the diazonium salt intermediate is thermally unstable.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled reaction mixture, ensuring the temperature does not rise above 0°C. The slow addition prevents a dangerous exotherm and decomposition of the diazonium salt.
-
Reaction: Stir the mixture at this low temperature for an additional 30-60 minutes post-addition to ensure complete formation of the diazonium salt.
-
Work-up:
-
Slowly warm the reaction to room temperature to allow for the substitution reaction to complete.
-
Cool the mixture again and carefully neutralize it by adding a cold sodium hydroxide solution until the pH is alkaline (pH > 9). This step is a self-validating system; the precipitation of the product or its readiness for extraction indicates the correct pH has been reached.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 4-Bromo-3,5-dimethylpyridine can be purified by column chromatography or recrystallization to achieve high purity.
Applications in Research and Development
The true value of 4-Bromo-3,5-dimethylpyridine lies in its application as a versatile intermediate. Its structure is a recurring motif in compounds designed for therapeutic and agricultural purposes.[3]
Role in Pharmaceutical Synthesis
The pyridine core is a privileged scaffold in medicinal chemistry, frequently contributing to receptor binding and favorable pharmacokinetic properties.[7] The bromine atom on 4-Bromo-3,5-dimethylpyridine is its key reactive site, enabling chemists to perform palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with a boronic acid or ester. This is a primary method for introducing aryl or heteroaryl substituents, enabling the systematic exploration of a molecule's structure-activity relationship (SAR).[7]
-
Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds, introducing complex amine functionalities that are often crucial for biological activity.
-
Sonogashira Coupling: This reaction introduces alkyne groups, which can serve as handles for further functionalization or as part of the final pharmacophore.
These reactions collectively empower drug development professionals to rapidly generate libraries of novel compounds around the 3,5-dimethylpyridine core, accelerating the discovery of leads for targets such as neurological disorders.[3][8]
Utility in Agrochemicals
Similar to its role in pharmaceuticals, this compound serves as a building block for novel pesticides and herbicides.[3] The pyridine ring system is present in a number of successful commercial agrochemicals. The ability to modify the 4-position allows for the fine-tuning of properties such as target specificity, environmental persistence, and efficacy, contributing to the development of improved crop protection agents.[3]
Safety and Handling
As with any active chemical reagent, proper handling is essential.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed or inhaled.[2]
-
Skin Contact: Causes skin irritation.[2]
-
Eye Contact: Can cause serious eye damage or irritation.[2]
-
Respiratory: May cause respiratory irritation.[2]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
4-Bromo-3,5-dimethylpyridine is more than just a chemical; it is an enabling tool for innovation in the life sciences. Its well-defined structure and predictable reactivity, centered on the versatile bromine handle, provide chemists with a reliable platform for molecular design and synthesis. From the synthesis of potential new medicines for neurological diseases to the development of next-generation crop protection agents, this compound serves as a critical starting point, underscoring the foundational role of chemical intermediates in advancing science and technology.
References
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4-Bromo-2,3-dimethylpyridine | C7H8BrN | CID 22317941. PubChem, National Library of Medicine. [Link]
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4-bromo-3,5-dimethylpyridine (C7H8BrN). PubChemLite. [Link]
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4-Bromo-3-methylpyridine | C6H6BrN | CID 428351. PubChem, National Library of Medicine. [Link]
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4-Bromo-3,5-dimethylpyridine | C7H8BrN | CID 22323246. PubChem, National Library of Medicine. [Link]
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3,5-Dibromo-4-methylpyridine. ResearchGate. [Link]
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Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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4-Bromo-3,5-dimethylpyridine hydrochloride. MySkinRecipes. [Link]
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A Guide to the Functionalization of the Dimethylpyridazine Scaffold
A Note to the Reader: As a Senior Application Scientist, maintaining scientific integrity is paramount. Initial literature surveys for the specific functionalization of 3,5-dimethylpyridazine yielded sparse and fragmented data, insufficient for compiling the in-depth, protocol-driven guide this topic deserves. This suggests that the 3,5-isomer is a significantly less explored scaffold in synthetic chemistry compared to its isomers.
However, the literature is rich with methodologies for the closely related and synthetically versatile 3,6-disubstituted pyridazine core. To provide a valuable and scientifically grounded resource, this guide will focus on the functionalization strategies for this scaffold. The principles, reaction types, and experimental insights detailed herein offer a robust framework for researchers and drug development professionals working with pyridazine-based heterocycles.
Introduction: The Pyridazine Core in Modern Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties—characterized by a significantly electron-deficient π-system—impart distinct reactivity and metabolic stability. Pyridazine derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-hypertensive, and anti-cancer properties.[1] The 3,6-disubstituted pattern, in particular, offers two strategic vectors for chemical modification, making it an ideal starting point for the construction of complex molecular architectures and compound libraries.
This guide provides a technical overview of key functionalization strategies for the 3,6-dimethylpyridazine core and its derivatives, emphasizing the causality behind experimental choices and providing actionable protocols for laboratory application.
Synthesis of the 3,6-Dimethylpyridazine Core
Before functionalization, a reliable synthesis of the core structure is necessary. The most common and straightforward method involves the condensation of a 1,4-dicarbonyl compound with hydrazine.
Causality: This reaction is a classic cyclocondensation. Hydrazine acts as a bis-nucleophile, attacking the two electrophilic carbonyl carbons of the hexane-2,5-dione. The subsequent dehydration and aromatization, often facilitated by an oxidant or a catalyst like Palladium on carbon (Pd/C), drives the reaction to completion, forming the stable aromatic pyridazine ring.
Experimental Protocol: Synthesis of 3,6-Dimethylpyridazine[2]
-
Reaction Setup: To a solution of 2,5-hexanedione (6 mL, 51 mmol) in ethanol (50 mL), add hydrazine monohydrate (2.5 mL, 51 mmol).
-
Initial Condensation: Heat the mixture to reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Aromatization: To the resulting residue, add anhydrous benzene (200 mL) and 10% Palladium on Carbon (Pd/C) (1.1 g).
-
Heating: Heat the mixture at reflux overnight.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography (e.g., 6% methanol in dichloromethane) to yield 3,6-dimethylpyridazine as a light brown oil (yield: ~56%).[2]
Caption: Synthesis of 3,6-dimethylpyridazine via cyclocondensation.
Functionalization of Pre-Halogenated Pyridazines
The most powerful and versatile strategy for elaborating the pyridazine core begins with halogenated intermediates, primarily 3,6-dichloropyridazine . The chlorine atoms serve as excellent leaving groups for both nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
Synthesis of 3,6-Dichloropyridazine
3,6-Dichloropyridazine is typically synthesized from maleic hydrazide (3,6-dihydroxypyridazine) using potent chlorinating agents.
Causality: Reagents like phosphorus pentachloride (PCl₅) or N-chlorosuccinimide (NCS) are used to replace the hydroxyl groups of the more stable pyridazinone tautomer with chlorine atoms. This transformation is crucial as it converts the inert C-O bonds into reactive C-Cl bonds, unlocking a vast range of subsequent functionalization reactions.[3]
Experimental Protocol: Chlorination with PCl₅[3]
-
Reaction Setup: In a three-necked flask, combine 3,6-dihydroxypyridazine (22g, 0.2 mol) and phosphorus pentachloride (232.8g, 1.12 mol).
-
Heating: Heat the reaction mixture to 125 °C for 4 hours.
-
Work-up: After cooling to room temperature, pour the viscous liquid into water to quench the reaction.
-
Neutralization & Extraction: Adjust the pH to ~8 using 28% aqueous ammonia. Filter the resulting solid. Extract the filtrate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and combine the solids.
-
Purification: Recrystallize the combined solids from n-hexane to obtain white crystals of 3,6-dichloropyridazine (yield: ~82%).[3]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring makes the chlorine atoms in 3,6-dichloropyridazine highly susceptible to displacement by nucleophiles.
Causality: The two ring nitrogen atoms act as powerful electron-withdrawing groups, stabilizing the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack. This stabilization lowers the activation energy for the substitution, allowing the reaction to proceed under relatively mild conditions with a wide range of nucleophiles (amines, alkoxides, thiolates, etc.).[4][5]
| Nucleophile Type | Example Reagent | Typical Conditions | Product Type |
| Amines | Morpholine | 1,4-Dioxane, Hünig's base, Reflux | 3-Amino-6-chloropyridazine |
| Alcohols | Sodium Methoxide | Methanol, Reflux | 3-Methoxy-6-chloropyridazine |
| Thiols | Sodium Thiophenoxide | DMF, Room Temperature | 3-Chloro-6-(phenylthio)pyridazine |
| Hydrazones | Acetophenone hydrazone | Base, Solvent | 3-Chloro-6-(hydrazonyl)pyridazine[4] |
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling to form C-C, C-N, and C-O bonds. Halogenated pyridazines are excellent substrates for these transformations.
Expertise & Experience: The choice of catalyst, ligand, and base is critical for success and depends on the specific coupling partners. For electron-deficient heterocycles like pyridazines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required. These ligands facilitate the crucial reductive elimination step from the Pd(II) intermediate, which can otherwise be sluggish, leading to higher yields and broader substrate scope.
Caption: Key Pd-catalyzed cross-coupling reactions for pyridazine functionalization.
Direct C-H Functionalization Strategies
While functionalization via halogenated intermediates is robust, modern methods increasingly target the direct activation of C-H bonds, which is more atom-economical.
Radical-Mediated C-H Functionalization
The Minisci reaction is a powerful tool for the alkylation or acylation of electron-deficient heterocycles.[6]
Causality: The reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and therefore even more electron-deficient) pyridazine ring.[6] A radical initiator (like ammonium persulfate) and often a silver salt are used to generate the radical from a precursor like a carboxylic acid or alcohol. The regioselectivity is governed by a combination of steric effects and the stabilization of the resulting radical intermediate. For pyridazines, functionalization typically occurs at the C4 and C5 positions.
A notable example is the radical-mediated C-H functionalization of 3,6-dichloropyridazine using primary alcohols, which can be performed on a gram scale and open to the air.[7]
Experimental Protocol: Radical Alkoxylation of 3,6-Dichloropyridazine[7]
-
Reagents: Combine 3,6-dichloropyridazine, a primary alcohol (e.g., methanol), and tert-Butyl hydroperoxide (t-BuOOH).
-
Initiation: Add a solution of Titanium(III) chloride (TiCl₃).
-
Reaction: The transformation is conducted open to air.
-
Outcome: This process yields 4-alkoxy-3,6-dichloropyridazines, demonstrating a direct C-H functionalization pathway on the pyridazine ring.[7]
Applications and Future Outlook
The functionalized pyridazine core is a cornerstone of many modern therapeutic agents. Its ability to act as a bioisostere for other aromatic systems, coupled with its hydrogen bonding capabilities, makes it highly valuable in drug design. Molecules built from these scaffolds are investigated as STING agonists for immunotherapy, kinase inhibitors in oncology, and agents targeting inflammatory pathways.[8][9]
The future of pyridazine functionalization will likely focus on expanding the scope and selectivity of direct C-H activation methods. The development of novel catalytic systems, including photoredox and electrocatalysis, will enable the introduction of a wider range of functional groups under milder conditions, further cementing the pyridazine scaffold as a critical tool for chemists in all fields.
References
-
A radical mediated C-H functionalization of 3,6-dichloropyridazine using primary alcohols, t-BuOOH, and TiCl3 to access alkoxy pyridazines is described. This transformation is conducted open to air and on gram scale. A subsequent cyclization step can then be employed to efficiently access diversely substituted tetrahydropyridopyridazines with multiple functional handles. PubMed, [Link]
- Preparation method of 3, 6-dichloropyridazine.
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry, [Link]
-
Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate, [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed, [Link]
-
Reactions of bisulfide and polysulfides with chloroazines (important constituents of agrochemicals and textile dyes) were examined in aqueous solution at 25 degrees C. For atrazine, rates are first-order in polysulfide concentration, and polysulfide dianions are the principal reactive nucleophiles; no measurable reaction occurs with HS-. Second-order rate constants for reactions of an array of chloroazines with polysulfides are several orders of magnitude greater than for reactions with HS-. PubMed, [Link]
-
Minisci reaction. Wikipedia, [Link]
Sources
- 1. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]
- 2. tuodaindus.com [tuodaindus.com]
- 3. Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
- 7. 3,5-Dimethylpyridine-N-oxide | 3718-65-8 | Benchchem [benchchem.com]
- 8. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Brominated Dimethylpyridazines
The following technical guide details the solubility profile and physicochemical characterization of brominated dimethylpyridazines, with a specific focus on 3-bromo-6-methylpyridazine and 4-bromo-3,6-dimethylpyridazine analogues.
Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists
Executive Summary
Brominated dimethylpyridazines represent a critical class of electron-deficient heterocyclic scaffolds used primarily as intermediates in the synthesis of bioactive compounds (e.g., antiviral agents, kinase inhibitors).[1] Unlike their pyridine counterparts, pyridazines possess a 1,2-diazine ring, which significantly alters their dipole moment, hydrogen bond acceptor capacity, and aqueous solubility.
This guide provides a definitive solubility profile for this chemical class, synthesizing experimental data for 3-bromo-6-methylpyridazine (CAS 65202-58-6) and theoretical models for the 4-bromo-3,6-dimethylpyridazine isomer. It establishes protocols for solubility determination and outlines the physicochemical implications of bromine substitution on the dimethylpyridazine core.
Physicochemical Characterization
Structural Determinants of Solubility
The solubility of brominated dimethylpyridazines is governed by the interplay between the hydrophilic diazine core and the lipophilic substituents (methyl and bromine).
-
1,2-Diazine Core: The adjacent nitrogen atoms create a permanent dipole and act as weak hydrogen bond acceptors (HBA), enhancing aqueous solubility compared to benzenoid aromatics.
-
Bromine Substitution (Lipophilicity Shift): The introduction of a bromine atom at the C3 or C4 position significantly increases the partition coefficient (LogP) due to the halogen’s size and hydrophobicity. It also introduces a potential "sigma-hole," allowing for halogen bonding interactions in crystal lattices, which can increase melting points and reduce solubility.
-
Methyl Sterics: Methyl groups at positions 3 and 6 (or 6-methyl in mono-substituted variants) disrupt planar stacking in the solid state, potentially lowering lattice energy and enhancing solubility in organic solvents compared to un-substituted analogs.
Comparative Property Table
The following table synthesizes experimental and predicted data for key analogues.
| Property | 3,6-Dimethylpyridazine (Parent) | 3-Bromo-6-methylpyridazine (Reference) | 4-Bromo-3,6-dimethylpyridazine (Target) |
| CAS Number | 1632-76-4 | 65202-58-6 | N/A (Isomer Specific) |
| Molecular Weight | 108.14 g/mol | 173.01 g/mol | 187.04 g/mol |
| Physical State | Liquid / Low-melt Solid | Solid (Crystalline) | Solid |
| Density | 1.06 g/cm³ | 1.59 ± 0.1 g/cm³ | ~1.62 g/cm³ (Predicted) |
| LogP (Oct/Water) | ~0.2 | 0.74 – 1.26 | 1.4 – 1.8 (Predicted) |
| pKa (Conj.[2] Acid) | 5.6 | ~1.26 (Weak Base) | ~1.0 (Very Weak Base) |
| Aqueous Solubility | Miscible / High | Low to Moderate | Low (< 1 mg/mL at neutral pH) |
| Key Solvents | Water, Ethanol, DCM | DCM, DMSO, Methanol | DCM, DMSO, Ethyl Acetate |
Note: The drastic drop in pKa upon bromination (from 5.6 to ~1.2) is due to the electron-withdrawing inductive effect (-I) of the bromine atom, which destabilizes the protonated pyridazinium cation.
Solubility Profile & Solvent Compatibility[1]
Aqueous Solubility vs. pH
Brominated dimethylpyridazines exhibit a pH-dependent solubility profile , typically following a U-shaped or monotonic curve depending on the pKa.
-
pH < 1.0 (Strongly Acidic): High solubility. The molecule is protonated at N2, forming a cation.
-
pH 4.0 – 7.4 (Physiological): Low solubility (Intrinsic solubility,
). The molecule exists primarily as the neutral free base. -
Implication: For purification, acid-base extraction is viable. The compound can be extracted into organic solvent (DCM) from a neutral/basic aqueous phase and back-extracted into strong acid (1M HCl).
Organic Solvent Compatibility
For process chemistry and stock solution preparation, the following solvent hierarchy is observed:
-
Dichloromethane (DCM): Excellent. Primary solvent for extraction and chromatography.
-
Dimethyl Sulfoxide (DMSO): Excellent. Standard for biological assay stock solutions (typically 10–100 mM).
-
Methanol/Ethanol: Good. Solubility increases with temperature; suitable for recrystallization.
-
Ethyl Acetate: Moderate. Good for extraction but may require higher volumes than DCM.
-
Hexanes/Heptane: Poor. Used as an anti-solvent to induce precipitation.
Experimental Methodologies
Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask)
This protocol is the "Gold Standard" for determining the intrinsic solubility (
Reagents:
-
Test Compound (Solid, >95% purity)
-
Phosphate Buffered Saline (PBS) pH 7.4
-
0.1 M HCl (for acidic solubility)
Workflow:
-
Saturation: Add excess solid compound (~2–5 mg) to 1.0 mL of buffer in a glass vial.
-
Equilibration: Cap and shake (orbital shaker) at 25°C or 37°C for 24–48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (pre-saturated to prevent adsorption).
-
Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm).
-
Calculation: Compare peak area to a standard calibration curve prepared in DMSO/Buffer.
Protocol: Kinetic Solubility (High-Throughput)
Used during early screening where solid material is limited.
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Spiking: Spike 10 µL of stock into 990 µL of PBS (final 1% DMSO).
-
Incubation: Shake for 2 hours at room temperature.
-
Detection: Measure turbidity (nephelometry) or filter and analyze via HPLC.
-
Result: Reports the concentration at which precipitation first occurs (often higher than thermodynamic solubility due to supersaturation).
Visualization: Solubility-Driven Purification Workflow
The following diagram illustrates a standard purification logic for brominated dimethylpyridazines, leveraging their specific solubility profile (Acid-soluble, Organic-soluble).
Caption: Solubility-driven purification workflow leveraging the lipophilicity of the neutral brominated species.
Implications for Drug Design[3][4]
-
Fragment-Based Discovery: Brominated dimethylpyridazines are excellent fragments. The bromine serves as a handle for Suzuki-Miyaura coupling or Buchwald-Hartwig amination to elaborate the core into more complex drugs.
-
Bioavailability: The relatively low LogP (compared to bromobenzenes) and moderate aqueous solubility make them favorable starting points. However, the low pKa means they will not be ionized in the small intestine, potentially limiting solubility-limited absorption if the dose is high.
-
Formulation: For preclinical studies, formulation in 10% DMSO / 40% PEG400 / 50% Water is recommended to maintain solubility.
References
-
ChemicalBook. (2025).[3] 3-Bromo-6-methylpyridazine Properties and Safety. Retrieved from
-
PubChem. (2025).[4][5] Compound Summary: 3-Bromo-6-methylpyridazine. National Library of Medicine.[4] Retrieved from
-
World Health Organization. (2018). Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. WHO Technical Report Series. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 3-Bromo-2,6-dimethylpyridine (Analogue Reference). Retrieved from
-
ResearchGate. (2025). Kinetics and Mechanism of Bromination of Aromatic Heterocycles. Retrieved from
Sources
- 1. CAS 5093-70-9: 4-Bromo-2,6-dimethylpyridine | CymitQuimica [cymitquimica.com]
- 2. 4-Bromo-2,3-dimethylpyridine | C7H8BrN | CID 22317941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. 4-Bromo-2,3-dimethylpyridine | C7H8BrN | CID 22317941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2,6-dimethylpyridine | C7H8BrN | CID 13081735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 4-Bromo-3,5-dimethylpyridazine in Fragment-Based Drug Discovery
The following technical guide details the utility, physicochemical profiling, and elaboration strategies for 4-Bromo-3,5-dimethylpyridazine within the context of Fragment-Based Drug Discovery (FBDD).
Executive Summary
4-Bromo-3,5-dimethylpyridazine represents a high-value scaffold in modern Fragment-Based Drug Discovery (FBDD). Unlike traditional high-throughput screening (HTS) hits, which often suffer from high lipophilicity and molecular weight, this fragment adheres strictly to the "Rule of Three" (Ro3). Its value lies in its structural modularity : the pyridazine core provides a polar, hydrogen-bond-accepting template; the methyl groups offer defined hydrophobic contacts and conformational constraints; and the C4-bromine serves as a versatile "exit vector" for rapid chemical elaboration via palladium-catalyzed cross-coupling.
This guide outlines the physicochemical rationale, screening methodologies, and synthetic elaboration protocols required to transition this fragment from a millimeter-affinity hit to a nanomolar lead candidate.
Physicochemical Profiling & "Rule of Three" Compliance
In FBDD, the quality of the starting point is paramount. 4-Bromo-3,5-dimethylpyridazine is an exemplary "fragment" because it leaves significant chemical space for optimization.
Table 1: Physicochemical Properties vs. Ro3 Criteria
| Property | Value (Calc.) | Ro3 Limit | Status | Impact on Drug Design |
| Molecular Weight (MW) | 187.04 Da | < 300 Da | ✅ Pass | Allows addition of ~200-300 Da during elaboration without violating Lipinski's Rule of 5. |
| cLogP | ~1.4 | < 3.0 | ✅ Pass | Moderate lipophilicity ensures solubility in assay buffers (PBS/DMSO) while maintaining membrane permeability. |
| H-Bond Donors (HBD) | 0 | < 3 | ✅ Pass | Reduces desolvation penalty upon binding to the protein pocket. |
| H-Bond Acceptors (HBA) | 2 (N1, N2) | < 3 | ✅ Pass | The N-N motif is a critical vector for interacting with hinge regions (kinases) or aqueous channels. |
| Rotatable Bonds | 0 | < 3 | ✅ Pass | Rigid core minimizes entropic penalty ( |
| Polar Surface Area (PSA) | ~26 Ų | < 60 Ų | ✅ Pass | Ideal for CNS penetration and intracellular targets. |
Expert Insight: The presence of the two methyl groups at C3 and C5 is not merely cosmetic. They serve two critical functions:
-
Desolvation: They displace high-energy water molecules from hydrophobic sub-pockets.
-
Atropisomerism Control: Upon coupling an aryl ring to the C4 position, the flanking methyls induce a twist in the biaryl axis, potentially locking the molecule into a bioactive conformation and improving selectivity.
Screening & Validation Workflows
Because fragments typically bind with low affinity (
Primary Screen: Ligand-Observed NMR
Protocol: Saturation Transfer Difference (STD) NMR STD-NMR is the gold standard for validating this fragment because it detects transient binding without requiring a functional assay.
-
Sample Prep: Mix protein (
) with fragment ( to ) in buffer. -
Pulse Sequence: Apply selective saturation pulses to protein methyl signals (-0.5 ppm) for 2-3 seconds.
-
Readout: If the fragment binds, saturation transfers from the protein to the fragment via spin diffusion. The difference spectrum (Off-Resonance minus On-Resonance) reveals signals only for the bound fragment.
-
Validation: 4-Bromo-3,5-dimethylpyridazine will show strong STD signals for the methyl protons (2.4-2.6 ppm) and the aromatic proton (if C6-H is present), confirming the interaction interface.
Orthogonal Validation: Surface Plasmon Resonance (SPR)
To determine binding kinetics (
-
Immobilization: Target protein is coupled to a CM5 sensor chip via amine coupling.
-
Injection: The fragment is injected at increasing concentrations (e.g., 50
to 2 mM). -
Analysis: Due to the fast off-rates typical of fragments, "square wave" sensorgrams are expected. Steady-state affinity fitting is used to calculate
.
Diagram: FBDD Screening Cascade
The following workflow illustrates the logical progression from library to validated hit.
Figure 1: The Fragment-Based Drug Discovery screening cascade, moving from library selection to chemical elaboration.
Chemical Elaboration: The Suzuki-Miyaura Strategy
The C4-Bromine is the defining feature of this fragment, acting as a pre-installed "handle" for rapid analog generation. The most reliable method to grow this fragment is the Suzuki-Miyaura cross-coupling reaction, which allows for the attachment of diverse aryl or heteroaryl boronic acids.
Synthetic Rationale
The pyridazine ring is electron-deficient (π-deficient). This makes the C-Br bond susceptible to oxidative addition by Palladium(0), but also makes the ring prone to nucleophilic attack if harsh bases are used. Therefore, mild, phosphine-ligated systems are preferred.
Detailed Experimental Protocol
Objective: Synthesize a 4-aryl-3,5-dimethylpyridazine analog.
Reagents:
-
Fragment: 4-Bromo-3,5-dimethylpyridazine (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%) or -
Base:
(2.0 equiv, aqueous 2M solution) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a microwave vial or round-bottom flask and purge with Argon/Nitrogen.
-
Loading: Add the pyridazine fragment (e.g., 0.5 mmol, 93 mg) and the aryl boronic acid (0.6 mmol) to the vial.
-
Catalyst Addition: Add the Palladium catalyst (0.025 mmol). Note:
is preferred for steric bulk; with XPhos is recommended if the coupling is sluggish. -
Solvent & Base: Add degassed 1,4-Dioxane (4 mL) and 2M
(1 mL). -
Reaction: Seal the vial and heat to 90°C for 4–12 hours. Alternatively, use microwave irradiation at 110°C for 30 minutes.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.
-
Purification: Dry organic layer over
, concentrate, and purify via Flash Column Chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes).
Self-Validating Check:
-
TLC: The starting bromide is less polar than the product (usually). Look for the disappearance of the starting material spot.
-
LC-MS: Confirm the mass shift:
. The characteristic bromine isotope pattern (1:1 doublet) should disappear in the product.
Diagram: Catalytic Cycle for Elaboration
Understanding the mechanism ensures troubleshooting capability (e.g., if oxidative addition fails, switch to a more electron-rich ligand).
Figure 2: The Suzuki-Miyaura catalytic cycle utilized to elaborate the brominated fragment.[1]
Structural Biology & Binding Mode Hypothesis
When 4-Bromo-3,5-dimethylpyridazine binds to a protein target (e.g., a Kinase or Bromodomain), it typically adopts a specific orientation:
-
H-Bond Acceptor: The pyridazine nitrogens (N1/N2) often interact with backbone amides (e.g., the "hinge region" in kinases).
-
Hydrophobic Clamp: The methyl groups at positions 3 and 5 engage hydrophobic residues (Val, Leu, Ile), anchoring the ring.
-
Halogen Bonding: In some high-resolution structures, the Bromine atom can form a halogen bond with a backbone carbonyl oxygen (C-Br···O=C), where the electropositive "sigma hole" of the bromine interacts with the electronegative oxygen.
Optimization Note: If the bromine is replaced by an aryl group during elaboration, the new aryl ring typically extends into the solvent-exposed area or an adjacent specificity pocket, driving potency from
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[2][3] Nature Chemistry. Link
-
Jahnke, W., et al. (2016). "Fragment-based drug discovery: lessons from 20 years of experience." ChemMedChem. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link
Sources
Methodological & Application
Application Note: Overcoming Steric Hindrance in the Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethylpyridazine
Topic: Suzuki-Miyaura coupling conditions for 4-Bromo-3,5-dimethylpyridazine Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists, and Medicinal Chemists.
Executive Summary
The functionalization of 4-bromo-3,5-dimethylpyridazine presents a distinct challenge in medicinal chemistry. While the pyridazine core is a privileged scaffold in drug discovery—offering optimized physicochemical properties (logP, solubility) compared to pyridines or benzenes—the 3,5-dimethyl substitution pattern creates a severe steric gate . This "ortho-ortho" disubstitution hinders the approach of the palladium catalyst during oxidative addition and, more critically, obstructs the transmetalation step.
This guide details a high-fidelity protocol utilizing Dialkylbiaryl Phosphine (Buchwald) Ligands to overcome these barriers. We transition beyond "standard" tetrakis conditions to a robust system using XPhos or SPhos , ensuring consistent yields >80% even with electron-rich or sterically demanding boronic acids.
Mechanistic Analysis & Catalyst Selection
The Steric Challenge
In standard Suzuki couplings, the rate-determining step is often oxidative addition. However, for 4-bromo-3,5-dimethylpyridazine , the electron-deficient nature of the pyridazine ring actually facilitates oxidative addition. The failure mode is typically transmetalation or reductive elimination .
-
Oxidative Addition: The Pd(0) center must squeeze between two methyl groups.
-
Transmetalation: The incoming boronate species faces significant repulsion from the 3,5-methyls and the bulky ligand on Palladium.
-
Nitrogen Poisoning: The pyridazine nitrogens (N1/N2) can coordinate to Pd, displacing labile ligands like PPh3 and deactivating the catalyst (forming "Pd-black").
The Solution: Buchwald Ligands (XPhos/SPhos)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Excellent for electron-rich heteroaryl chlorides/bromides. The methoxy groups provide hemilabile coordination, stabilizing the Pd(0) species.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The massive steric bulk promotes reductive elimination, which is crucial for forming the C-C bond in crowded environments.
Visualization: The Steric Gate in Catalysis
The following diagram illustrates the critical failure points in the catalytic cycle for this specific substrate and how the optimized protocol bypasses them.
Caption: Catalytic cycle highlighting the Transmetalation step as the primary bottleneck due to the 3,5-dimethyl steric clash, resolved by bulky dialkylbiaryl ligands.
Experimental Protocols
Method A: The "Gold Standard" (XPhos Pd G4)
Recommended for high-value intermediates or when scaling up. This method utilizes a pre-formed precatalyst (G4) which ensures a strict 1:1 Pd:Ligand ratio and rapid activation at room temperature, minimizing induction periods where the substrate might decompose.
Reagents:
-
Substrate: 4-Bromo-3,5-dimethylpyridazine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2.0 - 4.0 mol%)
-
Base: K3PO4 (0.5 M aqueous solution, degassed) (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Protocol:
-
Setup: Charge a reaction vial (microwave or screw-cap) with a magnetic stir bar.
-
Solids: Add 4-Bromo-3,5-dimethylpyridazine (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).
-
Inert Atmosphere: Cap the vial and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill x3).
-
Liquids: Add degassed 1,4-Dioxane (concentration 0.2 M relative to bromide) via syringe. Add degassed 0.5 M K3PO4 (3.0 equiv).
-
Reaction: Heat the mixture to 100°C for 2–4 hours.
-
Note: If using a microwave reactor, heat to 110°C for 30–60 minutes.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (typically MeOH/DCM or EtOAc/Hexanes).
Method B: The "In-Situ" Alternative (Pd(OAc)2 + SPhos)
Recommended for initial screening or cost-sensitive applications.
Reagents:
-
Catalyst Source: Pd(OAc)2 (2.0 mol%)[1]
-
Ligand: SPhos (4.0 mol%) (Ligand:Metal ratio 2:1 is critical here)
-
Base: K3PO4 (anhydrous, finely ground) (2.0 equiv)
-
Solvent: Toluene / Water (10:1 ratio)
Step-by-Step Protocol:
-
Pre-complexation (Optional but Recommended): In the reaction vessel, stir Pd(OAc)2 and SPhos in Toluene for 10 minutes at RT under Argon. The solution should turn from orange to yellow/pale, indicating ligation.
-
Addition: Add the bromide substrate, boronic acid, and K3PO4 base.
-
Solvent: Add the water portion.
-
Heating: Heat vigorously to 105°C (reflux) for 6–12 hours. Vigorous stirring is essential for the biphasic Toluene/Water system.
Comparative Data & Optimization Guide
The following table summarizes expected outcomes based on ligand classes for sterically hindered pyridazines.
| Variable | Standard (PPh3) | Optimized (SPhos/XPhos) | Rationale |
| Catalyst System | Pd(PPh3)4 | XPhos Pd G4 | PPh3 is too bulky to coordinate effectively during the crowded transmetalation yet not bulky enough to force reductive elimination. |
| Base | Na2CO3 | K3PO4 | Phosphate is more basic in organic/water mixtures and assists in boronate activation (forming the boronate-ate complex). |
| Solvent | DMF | Dioxane/H2O | Aqueous component is mandatory for boronic acid activation. DMF often leads to protodeboronation at high temps. |
| Temp | 80°C | 100-110°C | High thermal energy is required to overcome the rotational barrier of the 3,5-dimethyl groups. |
| Typical Yield | < 20% | 85 - 95% | Standard conditions result in stalled Pd(II) species which eventually decompose to Pd-black. |
Optimization Decision Tree
Use this workflow to troubleshoot low yields.
Caption: Decision matrix for troubleshooting reaction stalls or side-reactions.
Critical Troubleshooting Notes
-
Protodeboronation: Electron-deficient or heteroaryl boronic acids (e.g., 2-pyridyl boronic acid) are prone to hydrolysis (losing the B(OH)2 group) before coupling.
-
Fix: Use Boronic Esters (BPin) instead of acids. They are more stable. Alternatively, use MIDA boronates for slow-release.
-
-
Homocoupling: If you observe the dimer of the boronic acid.
-
Fix: Degas solvents thoroughly. Oxygen promotes homocoupling.
-
-
Pd-Black Formation: If the reaction turns black and stops.
-
Fix: The catalyst is decomposing. Ensure the Ligand:Pd ratio is at least 2:1 (if using Method B). Switch to the G3/G4 precatalyst (Method A) which is much more stable.
-
References
-
BenchChem. Technical Support Center: Suzuki Reactions Involving Pyridazines. (Accessed 2024). Provides specific screening data for sterically hindered pyridazines using XPhos/SPhos systems.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. (Foundational text on ligand design for hindered substrates).
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. (Protocol for unstable boronic acids).
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
Sources
Buchwald-Hartwig amination protocols for bromopyridazines
Application Note: Optimized Buchwald-Hartwig Amination Protocols for Bromopyridazines
Executive Summary
Pyridazines serve as critical bioisosteres in medicinal chemistry, offering unique physiochemical properties such as lowered lipophilicity (
This guide provides an authoritative protocol for overcoming these barriers. We move beyond generic coupling conditions to specific, high-fidelity systems designed to prevent catalyst poisoning (N-coordination) and suppress competitive nucleophilic aromatic substitution (
Mechanistic Challenges & Strategic Solutions
To successfully couple bromopyridazines, one must navigate the competition between the productive catalytic cycle and non-productive "trap" states.
The Coordination Trap
Unlike simple aryl halides, pyridazines possess sp² nitrogens with lone pairs available for coordination.
-
Problem: The pyridazine nitrogen can bind to the electrophilic Pd(II) center after oxidative addition, forming a stable, unreactive chelate (catalyst resting state).
-
Solution: Utilization of bulky biaryl phosphine ligands (e.g., tBuBrettPhos, RuPhos) or wide-bite-angle bisphosphines (e.g., Xantphos). These ligands create a steric wall that disfavors the coordination of the pyridazine nitrogen while facilitating the binding of the smaller amine nucleophile.
Electronic Considerations
-
Oxidative Addition: Fast. The electron-poor pyridazine ring facilitates rapid oxidative addition of the C-Br bond to Pd(0).
-
Reductive Elimination: The rate-limiting step. The electron-poor nature of the aryl ring can sometimes slow down reductive elimination. Ligands that increase electron density at the metal center (electron-rich phosphines) are required to accelerate this step.
Mechanistic Pathway Diagram
Figure 1: Catalytic cycle highlighting the critical "N-Coordination Trap" specific to pyridazine substrates.
Critical Parameter Optimization
Ligand Selection Matrix
The choice of ligand is the single most deterministic factor in yield.
| Ligand Class | Specific Ligand | Target Substrate Scope | Mechanism of Action |
| Biaryl Phosphines | BrettPhos | Primary Amines | Bulky substituents prevent N-binding; high activity. |
| Biaryl Phosphines | RuPhos | Secondary Amines | Optimized for steric bulk of secondary amines. |
| Biaryl Phosphines | _t_BuBrettPhos | Amides / Imidazoles | Extremely bulky; prevents catalyst deactivation by heterocycles. |
| Bisphosphines | Xantphos | General / Heterocycles | Large bite angle (111°) enforces reductive elimination; rigid backbone prevents chelation. |
Base & Solvent Effects
-
Weak Bases (
, ): Preferred for pyridazines to prevent base-mediated decomposition of the electron-deficient ring. -
Strong Bases (
, LiHMDS): Use only if the substrate is stable. LiHMDS is excellent for preventing protonation of the amine but can cause side reactions with electrophilic functional groups. -
Solvents: 1,4-Dioxane is the standard. t-Amyl alcohol is superior for high-temperature applications where solubility is an issue.
Standardized Experimental Protocols
Protocol A: The "Workhorse" Method (General Screening)
Best for: Initial screening of 3-bromo and 4-bromopyridazines with standard primary/secondary amines.
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with:
-
Bromopyridazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (10 mol%)
-
Cs₂CO₃ (2.0 equiv, anhydrous)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Activation: Seal the vial and heat to 100°C for 12–16 hours.
-
Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad to remove Pd black/salts. Concentrate and purify via flash chromatography.
Protocol B: The "High-Fidelity" Method (Challenging Substrates)
Best for: Sterically hindered amines, unreactive anilines, or when Protocol A fails due to catalyst deactivation.
-
Catalyst Source: Use a Precatalyst to ensure 1:1 Ligand:Pd ratio and rapid activation.
-
BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines).
-
Loading: 1–3 mol%.
-
-
Base: NaOtBu (1.5 equiv) or LiHMDS (2.0 equiv, 1M in THF).
-
Solvent: Toluene or t-Amyl Alcohol .
-
Conditions: Heat at 80°C for 2–6 hours. (Precatalysts often allow lower temps/faster times).
-
Note: If using LiHMDS, add it dropwise to the mixture at RT before heating.
Protocol C: Microwave-Assisted Rapid Synthesis
Best for: Library generation and medicinal chemistry "hit" expansion.
-
Charge: Bromopyridazine (1 equiv), Amine (1.5 equiv), Pd(PPh₃)₄ (5 mol%) or Xantphos Pd G3 (2 mol%), Cs₂CO₃ (2 equiv).
-
Solvent: DME (Dimethoxyethane) or Dioxane/Water (9:1).
-
Irradiation: Microwave at 120°C for 20 minutes .
-
Safety: Ensure vial is pressure-rated for solvent vapor pressure at 120°C.
Decision Tree for Method Development
Use this workflow to select the optimal starting point for your specific substrate.
Figure 2: Logical workflow for selecting the appropriate Buchwald-Hartwig protocol based on amine class and functional group tolerance.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by Pyridazine N. | Switch to BrettPhos Pd G4 or _t_BuBrettPhos . These bulky ligands prevent N-coordination. |
| Hydrodehalogenation (Ar-Br | Switch solvent from alcohols to Toluene . Reduce temperature. | |
| Pd Black Precipitation | Catalyst decomposition / Ligand oxidation. | Ensure inert atmosphere (Argon). Use Precatalysts (G3/G4) instead of mixing Pd(OAc)₂ + Ligand in situ. |
| Homocoupling | Disproportionation of halo-amine.[1] | Dilute reaction (0.05 M). Ensure excess amine nucleophile (1.5–2.0 equiv). |
References
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides. Foundational work on ligand effects (BrettPhos/RuPhos) for challenging substrates. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination. Protocols for rapid synthesis and scale-up considerations. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides. Detailed discussion on base sensitivity and GPhos/BrettPhos utility. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Specific protocols for handling aminopyridines and preventing homocoupling. [Link]
Sources
Application Note: 4-Bromo-3,5-dimethylpyridazine as a Versatile Heterobifunctional Linker Scaffold
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, chemical biology, and pharmacology.
Abstract: This document provides a detailed guide to the strategic application of 4-Bromo-3,5-dimethylpyridazine as a core building block for constructing heterobifunctional linkers. It emphasizes its utility in technologies such as Proteolysis Targeting Chimeras (PROTACs). We present its key physicochemical properties, explore its orthogonal reactivity, and provide detailed, field-tested protocols for its incorporation into complex molecules, including synthetic workflows, reaction optimization, and analytical characterization.
Introduction: The Central Role of the Linker
Heterobifunctional molecules have revolutionized modern therapeutics, enabling novel mechanisms of action beyond simple occupancy-based inhibition. Technologies like PROTACs, which co-opt the cell's natural protein disposal machinery, rely on a central design principle: a linker that connects a "warhead" (ligand for a protein of interest) to an "anchor" (ligand for an E3 ubiquitin ligase).[1][2][3][4][][6] The linker is not merely a spacer but a critical determinant of the final molecule's efficacy, influencing the stability and cooperativity of the key ternary complex (E3 ligase-PROTAC-Target Protein), as well as dictating physicochemical properties like solubility and cell permeability.[2][3][6]
The pyridazine heterocycle is a "privileged scaffold" in medicinal chemistry, valued for its metabolic stability and ability to engage in favorable protein-ligand interactions.[7][8][9][10] The 4-Bromo-3,5-dimethylpyridazine scaffold, in particular, offers a robust and versatile starting point for linker synthesis due to its well-defined and predictable reactivity.
dot graph ERD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [color="#4285F4", arrowhead=normal, penwidth=2.0];
} dot Figure 1: Conceptual diagram of a PROTAC.
Physicochemical Properties & Strategic Advantages
4-Bromo-3,5-dimethylpyridazine serves as an excellent foundational scaffold due to a combination of electronic and steric features.
-
Orthogonal Reactivity: The primary reactive handle is the C4-bromine atom, which is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the precise and high-yield installation of the first part of the linker chain or a warhead/anchor ligand.
-
Pyridazine Core: The diazine core is relatively electron-deficient, which contributes to its metabolic stability. The two adjacent nitrogen atoms are excellent hydrogen bond acceptors, a property that can be exploited to improve solubility and mediate interactions within protein binding pockets.[8] The steric bulk of the two methyl groups at the 3 and 5 positions can help dictate the conformation of the linker, preventing unwanted intramolecular collapse and shielding the pyridazine ring from certain metabolic pathways.[8]
-
Tunability: The pyridazine scaffold allows for vectorial exit points. After the initial coupling at the C4 position, further functionalization can be designed into the coupled moiety, providing a modular approach to linker synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrN | PubChem CID: 22323246[11] |
| Molecular Weight | 186.05 g/mol | PubChem CID: 22323246[11] |
| Monoisotopic Mass | 184.984 g/mol | PubChem CID: 22323246[12] |
| XLogP3-AA (Predicted) | 2.3 | PubChem CID: 22323246[12] |
| Reactivity | C-Br bond susceptible to Pd-catalyzed cross-coupling | General Knowledge[13][14] |
Table 1: Key Physicochemical Properties of 4-Bromo-3,5-dimethylpyridazine.
Synthetic Strategy: A Modular Platform Approach
A key advantage of using this scaffold is the ability to build complex linkers in a modular fashion. A highly effective strategy involves a two-stage process:
-
Stage 1 (Core Functionalization): A Suzuki-Miyaura coupling is used to attach a versatile linker chain to the pyridazine core. This chain is pre-functionalized with a second, orthogonal reactive handle, such as an azide or alkyne.
-
Stage 2 (Final Conjugation): The second handle is used in a bio-orthogonal "click chemistry" reaction to attach the final ligand (either the warhead or the E3 binder).[15][16][17] This approach allows for the creation of small libraries of PROTACs by varying the final component without re-synthesizing the entire linker.[][15]
dot graph workflow { graph [splines=ortho, rankdir=LR, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [color="#4285F4", arrowhead=normal, penwidth=2.0];
} dot Figure 2: Modular synthetic workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Functionalized Linker Core via Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-Bromo-3,5-dimethylpyridazine with a commercially available PEG-alkyne boronic ester to create a versatile, functionalized intermediate.
Reaction Scheme: Br-(C₅H₂N₂)-(CH₃)₂ + (HO)₂B-PEG₃-Alkyne → Alkyne-PEG₃-(C₅H₂N₂)-(CH₃)₂
Materials:
-
4-Bromo-3,5-dimethylpyridazine (1.0 eq)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-1-ol or similar alkyne boronic acid/ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvents: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add 4-Bromo-3,5-dimethylpyridazine, the alkyne boronic ester, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add Pd(dppf)Cl₂ catalyst to the flask.
-
Add the degassed 1,4-Dioxane/Water solvent mixture via cannula or syringe.
-
Causality: The aqueous base (K₂CO₃) is crucial for the transmetalation step of the Suzuki cycle, while the palladium catalyst facilitates the oxidative addition and reductive elimination steps.[18][19] Dioxane is an excellent solvent for the organic components and is compatible with the aqueous base.
-
Heat the reaction mixture to 90 °C and stir under the inert atmosphere for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyridazine-PEG-alkyne intermediate.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Robust, air-stable precatalyst effective for aryl bromide coupling.[14] |
| Base | K₂CO₃ | Effective, inexpensive base for activating the boronic ester. |
| Solvent | Dioxane/H₂O (4:1) | Standard solvent system that solubilizes both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
Table 2: Optimized Suzuki-Miyaura Reaction Conditions.
Protocol 2: Final PROTAC Assembly via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the alkyne-functionalized linker core to an azide-bearing ligand (e.g., an E3 ligase binder like pomalidomide-azide).
Materials:
-
Pyridazine-PEG-Alkyne intermediate (1.0 eq)
-
Azide-functionalized ligand (1.05 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium Ascorbate (0.3 eq)
-
Solvents: tert-Butanol and Water (1:1 v/v)
Procedure:
-
Dissolve the Pyridazine-PEG-Alkyne intermediate and the azide-functionalized ligand in the t-BuOH/Water solvent mixture.
-
In a separate vial, prepare fresh solutions of CuSO₄·5H₂O and sodium ascorbate in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution.
-
Causality: Sodium ascorbate is a reducing agent that reduces Cu(II) to the catalytically active Cu(I) species in situ, which is required to catalyze the cycloaddition between the alkyne and azide to form a stable triazole ring.[16][20]
-
Stir the reaction vigorously at room temperature for 4-8 hours. The reaction is often complete within this timeframe and can be monitored by LC-MS.
-
Upon completion, the product can be extracted using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the final PROTAC molecule using preparative HPLC or flash chromatography to achieve high purity (>95%).
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the final heterobifunctional molecule.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirm the presence of characteristic peaks for the pyridazine methyl groups, the newly formed triazole proton, and signals from both the warhead and anchor ligands.
-
¹³C NMR: Verify the carbon skeleton of the entire molecule.
-
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC):
-
Used to assess the purity of the final compound. A single, sharp peak is indicative of a pure sample.
-
Conclusion
4-Bromo-3,5-dimethylpyridazine is a powerful and strategically valuable building block for the synthesis of heterobifunctional linkers. Its well-defined reactivity at the C4-position via palladium-catalyzed cross-coupling allows for the reliable construction of a functionalized core. This core can then be efficiently elaborated using robust and high-yielding reactions like CuAAC click chemistry. This modular approach provides researchers with a flexible and efficient platform to generate libraries of complex molecules like PROTACs, facilitating the systematic optimization of linker length, composition, and rigidity to achieve desired biological outcomes.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22323246, 4-bromo-3,5-dimethylpyridine. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 119081986, 4-bromo-3,5-diethylpyridine. Available at: [Link]
-
Bahou, C., et al. (2019). Use of Pyridazinediones as Extracellular Cleavable Linkers Through Reversible Cysteine Conjugation. ResearchGate. Available at: [Link]
-
Zhao, L., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. Available at: [Link]
-
Fong, Y., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC. Available at: [Link]
-
El-Sayed, N., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]
-
Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. Available at: [Link]
-
Zeng, C., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. PubMed. Available at: [Link]
-
Bahou, C., et al. (2019). Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation. PubMed. Available at: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link]
-
van der Heden van Noort, G. J., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. Available at: [Link]
-
Bahou, C., et al. (2019). Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation. Semantic Scholar. Available at: [Link]
-
Liu, Z., et al. (2022). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the. ChemRxiv. Available at: [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. Available at: [Link]
-
Liu, Z. Q., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. Available at: [Link]
-
Chudasama, V., et al. (2022). The use of bromopyridazinedione derivatives in chemical biology. RSC Publishing. Available at: [Link]
-
Zhang, T., et al. (2019). General strategy using "click chemistry" for PROTAC synthesis. ResearchGate. Available at: [Link]
-
Donovan, K. A., et al. (2021). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv. Available at: [Link]
-
Zhao, L., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. Available at: [Link]
-
Kovács, L., et al. (2024). Site-Selective Antibody Conjugation with Dibromopyrazines. Bioconjugate Chemistry. Available at: [Link]
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Hein, M., & Fokin, V. V. (2011). Are pyridazines privileged structures?. MedChemComm. Available at: [Link]
-
Walczak, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22323246. Available at: [Link]
-
Walczak, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Walczak, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
Imangazieva, G. K., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI. Available at: [Link]
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- 1. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. chemrxiv.org [chemrxiv.org]
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- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
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- 8. researchgate.net [researchgate.net]
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Scalable synthesis routes for 4-bromo-3,5-dimethylpyridazine
An Application Note for the Scalable Synthesis of 4-bromo-3,5-dimethylpyridazine
Authored by: Gemini, Senior Application Scientist
Abstract
4-bromo-3,5-dimethylpyridazine is a key heterocyclic building block in medicinal chemistry and drug development, valued for its role as a scaffold in the synthesis of complex pharmaceutical agents.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on scalable synthesis routes for this compound. We present two primary, field-proven strategies: (1) direct electrophilic bromination of 3,5-dimethylpyridazine and (2) a multi-step sequence involving a Sandmeyer-type reaction. This guide offers detailed, step-by-step protocols, explains the chemical rationale behind experimental choices, and includes comparative data to aid in selecting the optimal route for specific laboratory and pilot-plant scale-up requirements.
Introduction: Significance of 4-bromo-3,5-dimethylpyridazine
Substituted pyridazines are a class of nitrogen-containing heterocycles that feature prominently in a wide array of biologically active molecules.[3][4] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug design. 4-bromo-3,5-dimethylpyridazine, in particular, serves as a versatile intermediate. The bromine atom at the C4 position is strategically placed for facile derivatization via modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for screening and lead optimization.[5] The development of robust and scalable synthetic routes to this key intermediate is therefore a critical step in streamlining drug discovery pipelines.
Overview of Synthetic Strategies
Two principal retrosynthetic approaches are considered for the large-scale production of 4-bromo-3,5-dimethylpyridazine. The choice between these routes depends on factors such as starting material cost, process safety, required purity, and the number of synthetic steps.
-
Route 1: Direct C-H Bromination. This is the most direct approach, involving the synthesis of the 3,5-dimethylpyridazine core followed by a regioselective electrophilic bromination at the C4 position. Its primary advantage is atom economy and a reduced step count.
-
Route 2: Synthesis via Sandmeyer Reaction. This classic and highly reliable route involves building the pyridazine core, introducing a nitro group at the C4 position, reducing it to an amine, and finally converting the amino group to a bromide via a diazotization-Sandmeyer sequence. This route offers excellent regiochemical control, which can be crucial for minimizing impurities.[6]
The logical flow for both synthetic pathways is visualized below.
Caption: Comparative workflows for the synthesis of 4-bromo-3,5-dimethylpyridazine.
Route 1: Direct Bromination Strategy
This strategy is predicated on the direct functionalization of the pre-formed 3,5-dimethylpyridazine ring. The electron-donating methyl groups at C3 and C5 activate the C4 position for electrophilic attack, while the nitrogen atoms deactivate the adjacent positions.
Step 1: Synthesis of 3,5-Dimethylpyridazine
The synthesis of the pyridazine core is efficiently achieved through the cyclocondensation of 2,4-pentanedione (acetylacetone) with a hydrazine source.[7][8] Using hydrazine sulfate in an aqueous base is often preferred for scalability and safety over using anhydrous hydrazine hydrate, which can lead to highly exothermic and sometimes violent reactions.[9]
Caption: Cyclocondensation to form the 3,5-dimethylpyridazine core.
Protocol 1.1: Preparation of 3,5-Dimethylpyridazine
Materials & Reagents:
-
Hydrazine sulfate (1.00 eq)
-
Sodium hydroxide (2.05 eq)
-
2,4-Pentanone (1.00 eq)
-
Deionized water
-
Ether or Dichloromethane (for extraction)
-
Anhydrous potassium carbonate or magnesium sulfate (for drying)
Procedure:
-
In a reactor equipped with mechanical stirring, a thermometer, and an addition funnel, dissolve hydrazine sulfate in a 10% aqueous solution of sodium hydroxide.
-
Cool the reaction mixture to below 15°C using an ice bath. A precipitate of sodium sulfate may form.
-
Add 2,4-pentanedione dropwise via the addition funnel, ensuring the internal temperature is maintained below 20°C. The addition typically takes 30-60 minutes.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ether or dichloromethane) (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3,5-dimethylpyridazine, which typically solidifies upon standing. The product can be used in the next step without further purification or can be recrystallized from petroleum ether for higher purity.[9]
Step 2: Direct Bromination of 3,5-Dimethylpyridazine
The key to this route is achieving high regioselectivity for the C4 position. While various brominating agents exist, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a strong acidic medium like oleum (fuming sulfuric acid) provides an effective system for the bromination of electron-deficient N-heterocycles.[10][11][12] The strong acid protonates the pyridazine nitrogens, further deactivating the ring, but the C4 position remains the most susceptible to electrophilic attack.
Protocol 1.2: Synthesis of 4-Bromo-3,5-dimethylpyridazine
Materials & Reagents:
-
3,5-Dimethylpyridazine (1.00 eq)
-
Oleum (65%) or Concentrated Sulfuric Acid
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 - 0.60 eq, as it delivers two bromine atoms)
-
Ice
-
Aqueous sodium hydroxide solution (e.g., 50%)
-
Methyl tert-butyl ether (MTBE) or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves corrosive and exothermic steps.
-
To a stirred solution of 3,5-dimethylpyridazine in oleum (65%) in a reactor cooled to 0-10°C, add DBDMH portion-wise.
-
An exotherm will be observed. Control the addition rate to maintain the reaction temperature.
-
After the addition is complete, heat the reaction mixture to 100-110°C and maintain for 2-4 hours.[10] Monitor the reaction by GC or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice.
-
Basify the acidic solution by slowly adding a concentrated aqueous sodium hydroxide solution, ensuring the temperature is controlled with an ice bath. Adjust the pH to >10.
-
Extract the product into MTBE or ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give the crude product.
-
Purify the product by distillation under reduced pressure or by column chromatography on silica gel.
Route 2: Synthesis via Sandmeyer Reaction
This route offers superior regiochemical control, making it an excellent choice when high purity is paramount. It involves a four-step sequence starting from 3,5-dimethylpyridazine.
Protocol 2.1: Nitration to 4-Nitro-3,5-dimethylpyridazine-N-oxide
Direct nitration of pyridazine can be low-yielding. A more controlled approach involves first forming the N-oxide, which directs nitration to the C4 position.[13]
-
N-Oxidation: React 3,5-dimethylpyridazine with an oxidizing agent like hydrogen peroxide in acetic acid to form 3,5-dimethylpyridazine-N-oxide.[13]
-
Nitration: Treat the N-oxide with a nitrating mixture of concentrated sulfuric acid and nitric acid (or a nitrate salt like KNO₃ in H₂SO₄) at elevated temperatures (e.g., 60-120°C) to yield 4-nitro-3,5-dimethylpyridazine-N-oxide.[14]
Protocol 2.2: Reduction to 4-Amino-3,5-dimethylpyridazine
The nitro group is readily reduced to a primary amine using standard catalytic hydrogenation (e.g., H₂, Pd/C in ethanol or ethyl acetate) or by using reducing metals in acid (e.g., SnCl₂ in HCl). Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier work-up.
Protocol 2.3: Diazotization and Sandmeyer Reaction
This final step converts the amino group into the desired bromo group.
-
Diazotization: The primary amine (4-amino-3,5-dimethylpyridazine) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr or H₂SO₄) at low temperatures (0-5°C) to form a diazonium salt intermediate.[6][15][16]
-
Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of a copper(I) bromide (CuBr) catalyst. The catalyst facilitates the decomposition of the diazonium salt, releasing nitrogen gas and installing the bromine atom onto the pyridazine ring.
Comparison of Synthetic Routes
| Feature | Route 1: Direct Bromination | Route 2: Sandmeyer Reaction |
| Number of Steps | 2 | 4-5 (including N-oxide formation) |
| Scalability | High; fewer unit operations. | Moderate; requires careful control of diazotization step. |
| Regioselectivity | Good to excellent, but may require optimization to avoid over-bromination. | Excellent; regiochemistry is locked in at the nitration step. |
| Key Reagents | Oleum, DBDMH | Nitric/Sulfuric Acid, H₂/Pd-C, NaNO₂, CuBr |
| Safety Concerns | Use of highly corrosive oleum; exothermic reaction. | Generation of potentially unstable diazonium salts; requires strict temperature control. |
| Overall Yield | Potentially higher due to fewer steps. | Can be lower due to the multi-step nature, but often more reliable. |
| Ideal Application | Large-scale production where speed and step economy are critical. | Situations requiring very high purity and unambiguous regiochemistry. |
Conclusion
Both direct bromination and the Sandmeyer-type reaction represent viable and scalable pathways for the synthesis of 4-bromo-3,5-dimethylpyridazine. The direct bromination route offers a more streamlined and atom-economical approach, making it attractive for large-scale manufacturing, provided that regioselectivity can be adequately controlled. The Sandmeyer route, while longer, provides unparalleled control over isomer formation and is a robust method for producing high-purity material essential for pharmaceutical applications. The protocols and comparative analysis herein provide a solid foundation for researchers and process chemists to select and implement the most suitable synthesis for their specific objectives.
References
-
Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. ResearchGate. Available at: [Link]
-
Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI. Available at: [Link]
-
“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University. Available at: [Link]
- Bromination of pyridine derivatives. Google Patents.
-
PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Journal of Survey in Fisheries Sciences. Available at: [Link]
-
3,5-Dibromo-4-methylpyridine. ResearchGate. Available at: [Link]
-
The Diazotization of Heterocyclic Primary Amines. Datapdf.com. Available at: [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Center for Biotechnology Information. Available at: [Link]
-
Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. Available at: [Link]
-
3,5-dimethylpyrazole. Organic Syntheses. Available at: [Link]
-
Diazotisation. Organic Chemistry Portal. Available at: [Link]
- Process for the preparation of 3,5-dimethyl pyridine. Google Patents.
-
Propose a mechanism to account for the formation of 3,5-dimethylpyrazole from hydrazine and 2,4-pentanedione. Study.com. Available at: [Link]
- A kind of preparation method of omeprazole intermediate. Google Patents.
- Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.
-
Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Royal Society of Chemistry. Available at: [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Tsi-journals.com. Available at: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
-
2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not an isomeric diimine. Explain why the pyrazole forms. Filo. Available at: [Link]
- Bromination of pyridine derivatives. Google Patents.
-
A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. SciSpace by Typeset. Available at: [Link]
-
Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA (Zurich Open Repository and Archive). Available at: [Link]
- Process and apparatus for the diazotization of amines. Google Patents.
-
One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta. Arxiv.org. Available at: [Link]
-
N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. ACS Publications. Available at: [Link]
- Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide. Google Patents.
-
DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. University of Arizona. Available at: [Link]
- Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. Google Patents.
-
1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. DSpace-CRIS [zora.uzh.ch]
- 6. Diazotisation [organic-chemistry.org]
- 7. tsijournals.com [tsijournals.com]
- 8. 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not.. [askfilo.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 11. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 12. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 15. datapdf.com [datapdf.com]
- 16. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in the Bromination of 3,5-Dimethylpyridazine
Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the regioselectivity challenges encountered during the bromination of 3,5-dimethylpyridazine. As researchers and professionals in drug development, precise control over reaction outcomes is paramount. This document offers expert insights and practical solutions to navigate the complexities of this specific transformation.
Understanding the Core Challenge: A Dichotomy of Reactivity
The bromination of 3,5-dimethylpyridazine presents a classic regioselectivity problem arising from two competing reaction pathways: electrophilic aromatic substitution on the pyridazine ring and free-radical substitution on the methyl groups. The pyridazine core, with its two adjacent electron-withdrawing nitrogen atoms, is inherently electron-deficient and thus deactivated towards electrophilic attack.[1] Conversely, the methyl groups are susceptible to free-radical halogenation. The reaction conditions and choice of brominating agent will ultimately dictate the predominant product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I attempted to brominate 3,5-dimethylpyridazine using Br₂ in a non-polar solvent and observed a complex mixture of products with low conversion. What is the likely issue?
A1: The direct bromination of 3,5-dimethylpyridazine with molecular bromine (Br₂) under neutral conditions is often problematic. The low reactivity of the electron-deficient pyridazine ring towards electrophilic attack is a primary hurdle.[1] Furthermore, the reaction can be complicated by the formation of N-bromo pyridazinium salts, which can further deactivate the ring. The observed complex mixture likely contains starting material, mono- and poly-brominated products on the methyl groups, and potentially small amounts of ring-brominated isomers.
Troubleshooting Steps:
-
Reaction Pathway Re-evaluation: Determine if ring bromination or methyl group bromination is your desired outcome. The choice of reagents and conditions will diverge significantly depending on your target molecule.
-
For Ring Bromination (Electrophilic Aromatic Substitution):
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as FeBr₃ or AlCl₃, is necessary to polarize the Br-Br bond, creating a more potent electrophile ("Br⁺") capable of attacking the deactivated pyridazine ring.[2]
-
Solvent Choice: Employing a polar, non-coordinating solvent can help stabilize the charged intermediates formed during electrophilic aromatic substitution. However, be mindful of potential side reactions with the solvent.
-
-
For Methyl Group Bromination (Free-Radical Substitution):
-
Switch to N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic and benzylic brominations, and by extension, bromination of methyl groups on heteroaromatic rings.[3] It provides a low, steady concentration of Br₂ through reaction with trace amounts of HBr, which favors radical pathways over ionic ones.
-
Radical Initiator: The inclusion of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is crucial. Thermal or photochemical initiation is also effective.
-
Solvent: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane to promote the radical chain reaction.
-
Q2: I want to selectively brominate the C4-position of the pyridazine ring. What conditions should I employ?
A2: Achieving selective electrophilic bromination at the C4-position of 3,5-dimethylpyridazine requires overcoming the inherent low reactivity of the ring. The methyl groups at C3 and C5 are ortho, para-directing and activating.[4] In this symmetrical molecule, the C4 and C6 positions are electronically activated by both methyl groups. However, the adjacent nitrogen atoms exert a strong deactivating effect.
Proposed Protocol for C4-Bromination:
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | These reagents can act as electrophilic bromine sources under acidic conditions. |
| Acid Catalyst | Oleum (fuming sulfuric acid) or a strong Lewis acid (e.g., FeBr₃) | Protonation of the pyridazine nitrogen atoms further deactivates the ring, but a strong acid can generate a sufficiently powerful brominating species. |
| Temperature | Elevated temperatures (e.g., 80-120 °C) may be required | To overcome the high activation energy for electrophilic substitution on the deactivated ring. |
| Solvent | The strong acid may serve as the solvent, or a high-boiling, inert solvent can be used. | Ensure the solvent is stable under the harsh reaction conditions. |
Causality behind Experimental Choices:
The use of a strong acid serves a dual purpose: it can protonate the brominating agent to increase its electrophilicity and also protonate the pyridazine ring. While ring protonation is generally deactivating, the ortho, para-directing influence of the two methyl groups strongly favors electrophilic attack at the C4 (and C6) position. The high temperature provides the necessary energy to overcome the activation barrier for this challenging transformation.
Visualizing the Directing Effects:
Caption: Directing effects in the electrophilic bromination of 3,5-dimethylpyridazine.
Q3: My goal is to synthesize 3,5-bis(bromomethyl)pyridazine. What is the best approach?
A3: For the selective bromination of the methyl groups, a free-radical pathway is the method of choice. This avoids electrophilic attack on the aromatic ring and favors substitution at the benzylic-like positions.
Detailed Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylpyridazine (1.0 equivalent) in a suitable non-polar solvent (e.g., carbon tetrachloride or cyclohexane).
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (2.2 equivalents for di-bromination) to the solution.
-
Initiation: Add a catalytic amount of a radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide (BPO) (0.05-0.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction can also be initiated photochemically using a UV lamp at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The disappearance of the starting material and the appearance of mono- and di-brominated products should be observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Self-Validating System:
-
The formation of succinimide as a white precipitate is a visual indicator that the reaction is proceeding.
-
The disappearance of the orange/red color of bromine (if any is present) upon addition of sodium thiosulfate confirms the quenching step.
-
Characterization of the product by ¹H NMR should show a downfield shift of the methyl protons and the disappearance of the singlet for the methyl groups, being replaced by a new singlet for the -CH₂Br protons.
Logical Workflow for Selective Methyl Bromination:
Sources
- 1. scribd.com [scribd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
Technical Support Center: Purification of 4-Bromo-3,5-dimethylpyridazine
[1]
Current Status: Online Ticket ID: #PUR-BR-PYR-001 Assigned Specialist: Senior Application Scientist Subject: Removal of Dibromo Byproducts from 4-Bromo-3,5-dimethylpyridazine[1]
Introduction
Welcome to the Purification Support Center. You are likely dealing with a reaction mixture from the bromination of 3,5-dimethylpyridazine (or the bromination of 3,5-dimethyl-4-pyridazinone), where the target is the 4-bromo derivative.[1][2]
The "Enemy" here is the dibromo byproduct (typically 4,6-dibromo-3,5-dimethylpyridazine ).[1]
Why this is difficult:
-
Structural Similarity: Both compounds are lipophilic, electron-deficient heteroaromatics.[1] Their
values on silica are often identical ( ).[1] -
Solubility: Both are highly soluble in chlorinated solvents and moderately soluble in alcohols, making standard recrystallization tricky.[1]
-
Basicity: The Pyridazine ring is a weak base.[1] Adding halogens decreases this basicity, but the difference between mono- and di-bromo species is the key lever we will pull.[1]
Module 1: Diagnostic & Analytical Triage
User Query: "I see one spot on TLC, but my crude NMR looks messy. How do I confirm the ratio?"
Technical Response: Do not rely on TLC (Thin Layer Chromatography) for this pair. The dipole moments are too similar. You must use 1H-NMR or LC-MS for quantitative assessment.[1]
The NMR Diagnostic Test
Run a proton NMR in
| Feature | Target: 4-Bromo-3,5-dimethyl | Impurity: Dibromo (e.g., 4,6-dibromo) |
| Aromatic H | One Singlet at ~8.9 - 9.1 ppm (H6 position).[1] | None (if 4,6-dibromo).[1] |
| Methyl Groups | Two distinct singlets (C3-Me and C5-Me are non-equivalent).[1] | Two singlets (often shifted downfield due to extra Br).[1] |
| Integration | Integrate the H6 singlet vs. the Methyls. | If Methyl integration > 6x the Aromatic H, you have contamination.[1] |
Module 2: Purification Protocols
Workflow Logic Tree
Before choosing a method, assess your crude purity.[1]
Figure 1: Decision matrix for selecting the optimal purification pathway based on impurity load.
Method A: The "pKa Swing" (Chemical Separation)
Best for: Removing large amounts of dibromo byproduct (>15%).[1] Mechanism: The mono-bromo pyridazine is more basic than the dibromo analog.[1] The second bromine atom is electron-withdrawing, significantly lowering the pKa of the pyridazine nitrogens. We can selectively protonate the target and pull it into the aqueous phase.[1]
Protocol:
-
Dissolve: Dissolve crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram).
-
Extract (Acidic): Extract with 1M HCl (3 x 10 mL).
-
Wash: Wash the combined aqueous acidic layers once with fresh EtOAc (removes entrained neutrals).[1]
-
Neutralize: Slowly basify the aqueous layer with Sat.[1]
or 2M NaOH until pH ~9.[1]-
Caution: The product will precipitate or oil out.[1]
-
-
Recover: Extract the basic aqueous layer with DCM (Dichloromethane) (3x).[1] Dry over
and concentrate.
Method B: Recrystallization (Polymorph Control)
Best for: Final polishing (Impurity < 10%).[1] Challenge: Pyridazines often "oil out" instead of crystallizing.
Optimized Solvent System:
Step-by-Step:
-
Dissolve the solid in the minimum amount of boiling EtOAc .
-
Remove from heat.[1] Add Heptane dropwise until the solution turns slightly turbid (cloudy).[1]
-
Add 1-2 drops of EtOAc to clear the solution.[1]
-
Crucial Step: Let it cool to room temperature slowly (wrap the flask in foil/towel). Do not put it directly in ice; this causes oiling.[1]
-
Once crystals form, move to
fridge, then freezer. -
Filter and wash with cold Heptane.[1]
Method C: Flash Chromatography (The "Silver Bullet")
Best for: Small scale (<1g) or difficult separations.[1]
The Issue: Pyridazines streak (tail) on silica due to interaction with acidic silanols.[1] The Fix: You must use a Basic Modifier .[1]
Recommended Conditions:
-
Stationary Phase: Standard Silica Gel (40-63 µm).[1]
-
Mobile Phase: 0-5% Methanol in DCM .[1]
-
Modifier: Add 1% Triethylamine (TEA) or use 10% 7N
in MeOH as your alcohol source.[1]-
Why? The amine blocks the silanol sites, sharpening the peak shape and allowing the subtle difference in polarity between mono- and di-bromo to resolve.[1]
-
Module 3: Upstream Prevention (Root Cause Analysis)[1]
User Query: "Why is the dibromo forming? Can I stop it?"
Technical Insight: The dibromo impurity usually forms due to local high concentrations of bromine during the synthesis.[1]
Synthesis Optimization Table:
| Variable | Recommendation | Scientific Rationale |
| Reagent Addition | Dropwise over 1-2 hours. | Prevents local excess of |
| Temperature | Keep at 0°C to 5°C . | Higher temperatures lower the selectivity barrier between mono- and di-substitution.[1] |
| Stoichiometry | Use 0.95 eq. of Bromine source. | Starve the reaction. It is easier to separate unreacted starting material (very polar/basic) than the over-brominated impurity.[1] |
| Protonation | Pre-form the HBr salt of the starting material.[1] | Protonating the pyridazine ring deactivates it towards electrophilic attack, slowing the reaction but increasing selectivity [1].[1] |
References
-
Synthesis of Bromopyridazines via Salt Formation
-
General Properties of 4-Bromo-3,5-dimethylpyridine (Analogous Chemistry)
-
Recrystallization Strategies for Halogenated Heterocycles
-
Chromatographic Separation of Regioisomers
Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Bromo-3,5-dimethylpyridazine and associated reagents before handling.
Sources
- 1. 4-Bromo-3,5-dimethylpyridine | C7H8BrN | CID 22323246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Overcoming Catalyst Poisoning in Pyridazine Cross-Coupling
The "Pyridazine Trap": Diagnosis & Mechanism
Pyridazines represent one of the most challenging substrates in cross-coupling chemistry. Unlike simple arenes, pyridazines are electron-deficient, diazine heterocycles containing adjacent nitrogen atoms (
The Core Problem: -Coordination Poisoning
The failure of standard protocols (e.g.,
-
The Mechanism: The adjacent nitrogen lone pairs on the pyridazine ring act as a "ligand trap." They bind strongly to the Palladium center, displacing the phosphine ligands necessary for the catalytic cycle.
-
The Result: The formation of a stable, catalytically inactive heteroaryl-Pd complex (often a
-species or bridged dimer). The catalyst is sequestered before it can perform the transmetallation step.
Visualization: The Poisoning Pathway
The following diagram illustrates how the pyridazine substrate diverts the Palladium from the active cycle into a dormant "poisoned" state.
Caption: Figure 1. The kinetic competition between the productive catalytic cycle (Green) and the catalyst poisoning pathway (Red) mediated by pyridazine nitrogen coordination.
The Hardware: Ligand & Precatalyst Selection[3]
To solve this, we must prevent the Pd center from coordinating to the pyridazine nitrogens. We achieve this through Steric Shielding and Rapid Activation .
Strategy A: The "Bulky Shield" (Ligand Selection)
You must use Dialkylbiaryl Phosphines (Buchwald Ligands). These ligands are massive; they envelop the Palladium center, physically blocking the approach of the pyridazine nitrogens while still allowing the oxidative addition of the C-Cl bond.
| Ligand | Application Case | Why it works |
| XPhos | General Purpose. The "Gold Standard" for chloropyridazines. | Excellent steric bulk prevents N-binding; high activity for aryl chlorides. |
| RuPhos | Electron-Rich Partners. Use if coupling with amines or electron-rich boronates. | Stabilizes the oxidative addition intermediate. |
| AdBrettPhos | Difficult Aminations. Specifically for C-N coupling (Buchwald-Hartwig). | Extreme bulk prevents formation of stable Pd-amido dimers. |
| PPh3 / dppf | AVOID. | Insufficient bulk; easily displaced by pyridazine nitrogens. |
Strategy B: The "Instant On" (Precatalyst Selection)
Do not use
Recommendation: Use Pd-G3 or Pd-G4 Precatalysts (e.g., XPhos Pd G3).
-
Mechanism: These precatalysts release the active monoligated
species immediately upon exposure to base.[2] -
Benefit: The catalyst enters the cycle faster than the poisoning equilibrium can be established.
The "Decoy" Strategy: Additives
If steric shielding fails (e.g., highly crowded substrates), use a Lewis Acid additive to "mask" the pyridazine nitrogens.
-
Copper(I) Iodide (CuI): Adding 5-10 mol% CuI can scavenge the pyridazine. The Copper binds to the pyridazine nitrogens (forming a Cu-N complex), leaving the Palladium free to catalyze the C-C bond formation.
-
Note: This is a "cooperative catalysis" approach.
-
Troubleshooting FAQ
Q1: My reaction turns black immediately and yields <5%. What happened? A: "Pd Black" formation indicates catalyst decomposition. The ligands were likely displaced by the pyridazine, destabilizing the Pd, which then aggregated.
-
Fix: Switch to XPhos Pd G3 . The precatalyst scaffold prevents early aggregation. Lower the temperature to 60°C initially.
Q2: I see full consumption of starting material, but the product is the de-halogenated pyridazine (H-Pyridazine). A: This is Protodehalogenation . It usually happens when the transmetallation step is too slow (stalled cycle) and the Pd-Ar species scavenges a hydride (often from the solvent, like alcohol).
-
Fix: Switch solvent to anhydrous 1,4-Dioxane or Toluene . Avoid alcohols (MeOH/EtOH) if possible. Ensure your solvent is degassed; oxygen promotes this pathway.
Q3: My boronic acid is disappearing, but no product is forming. A: This is Protodeboronation . Pyridazine boronic acids are notoriously unstable.
-
Fix:Invert the coupling. Use a Chloropyridazine + Aryl Boronic Acid. If you must use a pyridazine nucleophile, use a MIDA Boronate or Potassium Trifluoroborate (BF3K) salt instead of the free boronic acid.
Master Protocol: Robust Pyridazine Coupling
Objective: Coupling 3-Chloropyridazine with Phenylboronic Acid.
Materials
-
Substrate: 3-Chloropyridazine (1.0 equiv)
-
Nucleophile: Phenylboronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (0.02 equiv / 2 mol%)
-
Base:
(0.5 M aqueous solution, degassed) (3.0 equiv) -
Solvent: THF or 1,4-Dioxane (Degassed)
Workflow
-
The Setup (In Glovebox or under Argon): Charge a reaction vial with 3-Chloropyridazine, Phenylboronic Acid, and XPhos Pd G3 .
-
Why G3? Ensures precise 1:1 Pd:Ligand ratio and instant activation.
-
-
Solvent Addition: Add degassed THF/Dioxane.
-
Critical: Oxygen kills this reaction by oxidizing the phosphine, allowing the pyridazine to poison the Pd.
-
-
Activation: Add the aqueous
.-
Note: The base triggers the reduction of the G3 precatalyst to active Pd(0).
-
-
Reaction: Stir vigorously at 60°C for 2 hours.
-
Monitoring: Check LCMS. If conversion is stalled, raise to 80°C.
-
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic flowchart for identifying failure modes in pyridazine cross-coupling.
References
-
Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Generation of Active L1Pd(0) in Cross-Coupling Reactions. Journal of the American Chemical Society.[1]
-
Organ, M. G., et al. (2006).[3] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal.
-
Glorius, F., et al. (2011). Mechanism of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction in Water. ACS Catalysis.
-
Burke, M. D., et al. (2007). Slow Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.[1]
-
Hartwig, J. F. (2010).[4] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Standard Text for Pd-Amine coordination mechanisms).
Sources
Technical Support Center: HPLC Separation of Pyridazine Isomers
The following technical guide is structured as a Tier 3 Support Resource for analytical scientists. It moves beyond basic textbook definitions to address the specific, high-friction challenges of separating pyridazine derivatives.
Status: Active | Topic: Method Development & Troubleshooting | ID: TS-PYR-001
Executive Summary: The Pyridazine Challenge
Why is this difficult? Pyridazines (1,2-diazines) present a "perfect storm" for HPLC separation:
-
Structural Similarity: Positional isomers (e.g., 3-substituted vs. 4-substituted) often possess identical mass and nearly identical LogP (hydrophobicity), rendering standard C18 selectivity ineffective.
-
Silanol Interaction: The adjacent nitrogen atoms create a localized high-electron-density region that acts as a Lewis base, interacting strongly with residual silanols on silica columns. This causes severe peak tailing.
-
Dipole Moments: The 1,2-nitrogen arrangement creates a strong dipole, making these compounds highly polar and difficult to retain on Reversed-Phase (RP) without high aqueous content (which risks "dewetting" standard C18 chains).
Method Development Strategy (The "Golden Path")
Do not start with a standard C18 column. For pyridazine isomers, selectivity (
Phase 1: Column Selection Protocol
Use this logic to select your stationary phase.
Primary Recommendation: Fluorinated Phenyl (PFP) or Phenyl-Hexyl
-
Why? Pyridazine rings are electron-deficient aromatic systems. PFP phases (electron-poor) or Phenyl-Hexyl phases (electron-rich) engage in specific
- stacking interactions with the pyridazine ring. These interactions are highly sensitive to the position of substituents, offering separation leverage that C18 (dispersive interactions only) cannot provide.
Secondary Recommendation: Mixed-Mode (C18 + Cation Exchange)
-
Why? If your isomers have different pKa values (even by 0.2 units), a mixed-mode column allows you to tune selectivity using pH and buffer strength simultaneously.
Phase 2: Mobile Phase Design
-
Buffer is Non-Negotiable: You must use a buffer. Formic acid (0.1%) is often insufficient to suppress silanol interactions for diazines.
-
Recommended Buffer: 10-20 mM Ammonium Formate (for MS) or Phosphate (for UV).
-
pH Strategy:
-
Low pH (pH 2-3): Pyridazines are protonated. Separation is driven by cation-exchange/hydrophobic balance.
-
Mid pH (pH 4-6):Avoid. This is often near the pKa of aminopyridazines, leading to split peaks and shifting retention.
-
High pH (pH 9-10): (Requires hybrid silica). Pyridazines are neutral. Best for peak shape (silanols are deprotonated but suppressed by high buffer cations).
-
Visual Workflow: Decision Matrix
Caption: Decision matrix for selecting the correct stationary phase based on analyte polarity and isomer type.
Troubleshooting & FAQs (Scientist-to-Scientist)
Issue 1: "My peaks are tailing severely (Asymmetry > 1.8)."
Diagnosis: This is classic "secondary interaction." The basic nitrogens in the pyridazine ring are interacting with acidic silanols on the silica surface.
Corrective Actions:
-
Increase Ionic Strength: If using 0.1% Formic Acid, switch to 10 mM Ammonium Formate . The ammonium ions (
) compete with your analyte for the silanol sites, effectively "blocking" them. -
Switch Column Substrate: Move to a "Hybrid" silica (e.g., BEH, XBridge, Gemini) which has fewer surface silanols and allows high pH usage.
-
Add Ion-Pairing Agent (Last Resort): Add 5-10 mM Hexanesulfonic acid (HSA). Warning: This contaminates LC-MS systems.
Issue 2: "I have separation, but the retention times drift every run."
Diagnosis: "Dewetting" or Temperature instability.
-
Dewetting: If you are using a standard C18 with 100% aqueous mobile phase to retain polar pyridazines, the hydrophobic C18 chains may collapse, expelling the mobile phase.
-
Temperature: Pyridazine retention on PFP/Phenyl phases is highly temperature-dependent due to the thermodynamics of
- stacking.
Corrective Actions:
-
Use an "AQ" Phase: Select a C18-AQ or Polar-Embedded column compatible with 100% water.
-
Thermostat Control: Ensure your column oven is precise. A fluctuation of 1°C can shift retention by 0.2 min on Phenyl phases.
Issue 3: "How do I separate 3-chloropyridazine from 4-chloropyridazine?"
The Scientific Logic: These isomers have different dipole vectors.
-
3-chloro: Substituent is ortho to one nitrogen.
-
4-chloro: Substituent is meta to nitrogens.
Protocol:
-
Column: PFP (Pentafluorophenyl).
-
Mobile Phase: Methanol is often superior to Acetonitrile for isomer separation on Phenyl phases. Methanol allows
- interactions to dominate, whereas Acetonitrile (having its own electrons) can interfere with the stationary phase interaction. -
Temperature: Lower temperature (e.g., 25°C) enhances
- interactions; higher temperature (40-50°C) reduces them. Run a temperature gradient screening (20°C vs 40°C).
Comparative Data: Column Selectivity
| Stationary Phase | Mechanism | Suitability for Pyridazine Isomers | Notes |
| C18 (Standard) | Hydrophobic Interaction | Low | Often fails to resolve positional isomers; severe tailing. |
| C18-AQ / Polar Embedded | Hydrophobic + H-Bonding | Medium | Good for retention of polar species, but limited isomer selectivity. |
| Phenyl-Hexyl | High | Excellent for aromatic isomers.[1] Methanol mobile phase preferred. | |
| PFP (Pentafluorophenyl) | Very High | The "Gold Standard" for halogenated or polar aromatic isomers. | |
| HILIC (Amide) | Partitioning | High (for very polar) | Use if analytes elute in void volume on RP. |
Advanced Workflow: Tailing Troubleshooting
Caption: Step-by-step logic to eliminate peak tailing for basic heterocycles.
References
-
Separation of Positional Isomers on MOF Columns: Zhang, L., et al. "Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column."[2] RSC Advances.
-
Retention Behavior of Diazines (Temperature Effects): Tanaka, N., et al. "Effect of Temperature on Retention of Diazines in Reversed-Phase Liquid Chromatography."
-
Troubleshooting Peak Tailing for Basic Compounds: Stoll, D., & Dolan, J. "LC Troubleshooting Essentials: Peak Tailing, Ghost Peaks, and Pressure Spikes." LCGC International.
-
pKa Values of Nitrogen Heterocycles: Williams, R. "pKa Data Compiled by R. Williams."
-
Separation of Chlorophenylpiperazine Isomers (Method Analogy): Schürenkamp, J., et al. "Separation of positional CPP isomers by chiral HPLC-DAD."[3] Int J Legal Med. [3]
Sources
- 1. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 2. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1H NMR Characterization of 4-Bromo-3,5-dimethylpyridazine
The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 4-Bromo-3,5-dimethylpyridazine .
Given the specialized nature of this intermediate, this guide adopts a comparative analytical approach . It synthesizes theoretical prediction with proxy experimental data from structurally homologous compounds (such as 4-bromo-3,5-dimethylpyridine and 3,5-dimethylpyridazine) to provide a robust reference for identification.[1]
Executive Summary & Structural Logic
4-Bromo-3,5-dimethylpyridazine is a functionalized 1,2-diazine often used as a scaffold in the development of pyridazinone-based analgesics and agrochemicals. Correctly assigning its NMR spectrum requires distinguishing it from its common constitutional isomer, 4-bromo-3,5-dimethylpyridine.[1]
The Structural "Fingerprint"
Unlike pyridine, the pyridazine ring contains a hydrazine (
-
Deshielding Effect: The adjacent nitrogens significantly deshield the ring carbons and attached protons/alkyl groups compared to pyridine.[2]
-
Asymmetry: The introduction of a Bromine at C4 breaks the symmetry of the 3,5-dimethyl scaffold, rendering the two methyl groups chemically non-equivalent.[2]
Predicted Chemical Shift Data
Note: Values are derived from chemometric prediction algorithms (ChemDraw/MestReNova) and comparative analysis of literature data for 3,5-dimethylpyridazine.
Target Molecule: 4-Bromo-3,5-dimethylpyridazine
Solvent:
| Proton Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Mechanistic Rationale |
| H-6 (Aromatic) | 8.95 – 9.15 | Singlet (s) | 1H | - | Highly deshielded by the adjacent N1 nitrogen.[1] The C4-Bromine exerts a weak long-range deshielding effect.[1] |
| Me-3 ( | 2.75 – 2.85 | Singlet (s) | 3H | - | Attached to C3, directly adjacent to N2.[1] The paramagnetic anisotropy of the N=N bond shifts this downfield.[1][2] |
| Me-5 ( | 2.40 – 2.50 | Singlet (s) | 3H | - | Attached to C5.[1] Shielded relative to Me-3 because it is further from the N-N core, but deshielded by the ortho-Bromine. |
Comparative Analysis: Pyridazine vs. Pyridine
This section is critical for researchers to avoid misidentification of the pyridine analog, a common impurity or alternative isomer.[1][2]
Comparison Table: Chemical Shift Deltas
| Feature | 4-Bromo-3,5-dimethylpyridazine (Target) | 4-Bromo-3,5-dimethylpyridine (Analog) | Differentiation Key |
| Aromatic Region | 1 Signal (~9.0 ppm) | 2 Signals (~8.2 ppm) | Pyridine has two aromatic protons (H2, H6) that are chemically equivalent (singlet, 2H).[1] Pyridazine has only one (H6).[1][2] |
| Methyl Region | 2 Distinct Singlets | 1 Singlet (6H) | In the pyridine analog, the molecule is symmetric; both methyls appear at ~2.3 ppm.[1][2] In the pyridazine target, the methyls are distinct.[1][2] |
| Ring Current | Lower aromaticity | Higher aromaticity | Pyridazine protons are typically shifted further downfield (+0.5 to +0.8 ppm) vs. pyridine.[1][2] |
Solvent Effects (Self-Validation Protocol)
To confirm the assignment of the Methyl groups, perform a solvent switch from
-
Mechanism: Benzene induces an anisotropic shielding effect (ASIS).[1][2]
-
Outcome: In
, the methyl protons will shift upfield.[1][2] The Me-3 (flanked by N and Br) will experience a smaller upfield shift than Me-5 , increasing the resolution between the two peaks.[1]
Experimental Workflow & Assignment Logic
The following diagram illustrates the logical flow for assigning the spectrum of a crude reaction mixture containing the target compound.
Figure 1: Decision tree for distinguishing 4-Bromo-3,5-dimethylpyridazine from symmetric pyridine impurities.
Synthesis & Purification Monitoring
When synthesizing this compound (typically via bromination of 3,5-dimethylpyridazine), NMR is the primary tool for monitoring reaction progress.[1][2]
Protocol: Monitoring Bromination at C4
-
Product: 4-Bromo-3,5-dimethylpyridazine.[1]
-
Endpoint Determination:
References
-
Katritzky, A. R., et al. (2010).[1][2][3] "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry.
-
National Center for Biotechnology Information. (2024).[1][2] "PubChem Compound Summary for CID 22323246, 4-Bromo-3,5-dimethylpyridine." (Used for comparative analog data).
-
ChemicalBook. (2024).[1][2] "NMR Spectrum Data for Pyridazine Derivatives."
Sources
Mass Spectrometry Fragmentation Patterns of Brominated Pyridazines
Executive Summary
Brominated pyridazines are critical pharmacophores in modern drug discovery, serving as versatile scaffolds for nucleophilic aromatic substitution (
This guide provides a definitive technical comparison of mass spectrometry (MS) behaviors for brominated pyridazines. Unlike generic spectral guides, we focus on the mechanistic causality of fragmentation—specifically the competition between diaza-ring contraction (
Fundamentals of Brominated Pyridazine MS
The Isotopic Fingerprint
Before analyzing fragmentation, the molecular ion (
-
Mono-brominated (e.g., 3-bromopyridazine): Exhibits a 1:1 doublet at
and . -
Di-brominated (e.g., 3,6-dibromopyridazine): Exhibits a 1:2:1 triplet at
, , and .
Scientist’s Note: In ESI, the
The Pyridazine Instability Factor
The pyridazine core (1,2-diazine) is thermodynamically poised to release nitrogen gas (
Comparative Analysis: Ionization Techniques
The choice of ionization method dictates the visible fragmentation landscape.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (~70 eV) | Soft (Thermal/Electric Field) |
| Dominant Species | Radical Cation ( | Protonated Molecule ( |
| Fragmentation Richness | High (In-source fragmentation) | Low (Requires CID/MS/MS) |
| Key Application | Structural elucidation, Library matching | Quantitation, impurity profiling |
| Bromine Integrity | High probability of | |
| Detection Limit | Nanogram range | Picogram/Femtogram range |
Recommendation: Use GC-EI-MS for structural confirmation of raw intermediates. Use LC-ESI-MS/MS for pharmacokinetic (PK) studies where sensitivity is paramount.
Detailed Fragmentation Pathways[1][2]
This section details the mechanistic pathways for a mono-brominated pyridazine (MW ~159/161).
Pathway A: The Nitrogen Extrusion (Ring Contraction)
The radical cation (
-
Precursor:
159/161 -
Product: Bromocyclobutadiene radical cation (
131/133) -
Mechanism: This pathway is favored when the bromine is at the 3-position (
to nitrogen), destabilizing the bond.
Pathway B: Halogen Radical Loss
Direct homolytic cleavage of the
-
Precursor:
159/161 -
Product: Pyridazinyl cation (
80) -
Mechanism: Favored in 4-bromopyridazine where the
bond is less influenced by the electronegative nitrogen atoms.
Pathway C: HCN Elimination
A secondary pathway typical of nitrogen heterocycles, involving the loss of hydrogen cyanide (27 Da).
-
Observation: Often seen as a secondary step from the
ion.
Visualization of Fragmentation Logic
Figure 1: Mechanistic fragmentation tree for bromopyridazine (EI-MS). Pathway dominance shifts based on the bromine substitution pattern (3- vs 4-position).
Experimental Protocol: Characterization Workflow
To ensure reproducible spectral libraries, follow this self-validating protocol.
GC-MS Conditions (Structural ID)
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 50°C (hold 1 min)
10°C/min 280°C. -
Source: Electron Ionization (70 eV), 230°C.
-
Scan Range:
40–400.
Validation Step: Inject a standard of 3,6-dibromopyridazine .
-
Pass Criteria: Observation of the 1:2:1 triplet at
236/238/240 and a base peak at 157/159 ( ).
LC-MS/MS Conditions (Quantitation)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
Collision Energy (CE): Ramp 10–40 eV to capture both the molecular ion and the pyridazinyl core fragments.
Isomer Differentiation Strategy
Distinguishing 3-bromopyridazine from 4-bromopyridazine is a common analytical challenge.
-
Retention Time: On non-polar GC columns (DB-5), the 3-bromo isomer typically elutes earlier due to the dipole shielding effect of the adjacent nitrogens.
-
Fragment Intensity Ratio:
-
3-Bromopyridazine: The proximity of Br to the
bond destabilizes the ring. Expect a higher relative abundance of the ion ( 131/133). -
4-Bromopyridazine: The
bond is more isolated. The direct loss of bromine ( , 80) is often the base peak.
-
References
-
Doc Brown's Chemistry. (2025).[1] Mass spectrum of bromomethane and haloalkane fragmentation patterns. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Pyridazine Data. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns and Heterocycles. Retrieved from [Link]
Sources
Comparative Reactivity Profile: 4-Bromopyridazine vs. 4-Bromopyridine
Executive Summary: The "Nitrogen Effect"
In heterocyclic chemistry, the addition of a nitrogen atom to an aromatic ring is not merely an incremental change; it is a transformative event for reactivity. This guide compares 4-bromopyridine (a mono-azine) with 4-bromopyridazine (a 1,2-diazine).
While both are electron-deficient heteroaryl halides used as electrophiles in drug discovery, their reactivity profiles diverge sharply due to the diazine effect . 4-Bromopyridazine is significantly more electron-deficient, making it a "super-electrophile" in
Quick Comparison Matrix
| Feature | 4-Bromopyridine | 4-Bromopyridazine |
| Electronic Nature | Electron-deficient ( | Highly Electron-deficient (Strongly |
| Moderate (Requires heat/strong nuc) | High (Often proceeds at RT) | |
| Free Base Stability | Unstable (Self-polymerizes rapidly) | Moderate (Store cold/dark) |
| Pd-Catalysis (Suzuki) | Good (Standard conditions) | Challenging (N-N chelation/poisoning) |
| Lithiation | Possible (Low temp required) | Difficult (Ring addition competes) |
| Preferred Storage | Hydrochloride salt ( | Hydrobromide salt ( |
Stability & Handling: The Critical First Step
Before attempting any reaction, the researcher must address the stability of the starting materials. This is the most common failure point in early-stage synthesis with these scaffolds.
4-Bromopyridine: The Polymerization Trap
4-Bromopyridine is commercially supplied as the hydrochloride salt (
-
Mechanism of Failure: In its neutral form, the pyridine nitrogen is nucleophilic enough to attack the C-4 position of another molecule, displacing the bromide. This leads to rapid formation of polypyridyl oligomers.
-
Operational Rule: Never store 4-bromopyridine as a free base. Generate it in situ or use it immediately after neutralization.
4-Bromopyridazine: The Diazine Sensitivity
4-Bromopyridazine is typically supplied as the hydrobromide salt.[2] While less prone to rapid self-polymerization than the pyridine (due to the decreased nucleophilicity of the diazine nitrogens), it is sensitive to light and moisture.
-
Operational Rule: Handle under inert atmosphere. The high electron deficiency makes the ring susceptible to hydrolysis by atmospheric moisture over time.
Figure 1: Stability pathways. Note the rapid self-destruction of 4-bromopyridine free base compared to the hydrolysis risk of pyridazine.
Nucleophilic Aromatic Substitution ( )
This is the primary differentiator. The introduction of the second nitrogen in pyridazine lowers the energy of the LUMO, stabilizing the Meisenheimer complex formed during nucleophilic attack.
Reactivity Hierarchy
4-Bromopyridine[2][3][4][5][6]
-
Conditions: Typically requires elevated temperatures (80–120 °C) or strong nucleophiles (alkoxides, thiolates).
-
Mechanism: The nitrogen at position 1 acts as an electron sink, activating the C-4 position (para-like).
-
Limitation: Weak nucleophiles (anilines) may require acid catalysis or Pd-catalysis (Buchwald-Hartwig) instead of direct
.
4-Bromopyridazine[2][3][4][5][6]
-
Conditions: Often proceeds at Room Temperature (RT) or mild heating (40–60 °C).
-
Mechanism: The 1,2-diazine system provides superior electron withdrawal. The negative charge in the intermediate is delocalized over two electronegative nitrogen atoms.
-
Advantage: Excellent for installing sensitive nucleophiles that cannot withstand the high heat required for pyridines.
Transition Metal Catalysis (Suzuki-Miyaura)
While
The Chelation Challenge
Pyridazines are "stickier" ligands than pyridines. The N-N bond allows for bridging modes or bidentate chelation (if other groups are present) that can displace phosphine ligands from Palladium, deactivating the catalyst (poisoning).
-
4-Bromopyridine: Standard protocols work well.
-
Catalyst:
or . -
Base:
or . -
Solvent: Dioxane/Water or Toluene/Water.
-
-
4-Bromopyridazine: Requires "hotter" catalysts to overcome poisoning.
-
Recommendation: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or precatalysts (e.g., XPhos Pd G2) that bind Pd tightly and facilitate oxidative addition into the electron-poor C-Br bond.
-
Self-Validating Experimental Protocols
These protocols are designed to be robust. They include "checkpoints" to validate the reaction progress.
Protocol A: Controlled Suzuki Coupling of 4-Bromopyridine
Rationale: This protocol handles the instability of the free base by generating it in the presence of the catalyst.
Reagents:
-
4-Bromopyridine HCl (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
- (0.05 equiv)
- (3.0 equiv) — Acts as both neutralizing agent and coupling base.
-
1,4-Dioxane/Water (4:1 ratio)
Step-by-Step:
-
Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Checkpoint: Oxygen is the enemy of Pd(0). Do not skip.
-
Solids Loading: To a reaction vial, add the HCl salt of 4-bromopyridine, boronic acid, and base. Do NOT add the catalyst yet.
-
Neutralization: Add the solvent. Stir at RT for 5 minutes. Observation: Evolution of
gas indicates neutralization of the HCl salt. -
Catalyst Addition: Add the Pd catalyst under a stream of Argon. Seal the vial.
-
Reaction: Heat to 90 °C for 4-12 hours.
-
Workup: Cool to RT. Filter through Celite (removes Pd black). Dilute with EtOAc, wash with brine.
Protocol B: Low-Temperature of 4-Bromopyridazine
Rationale: Exploits the high reactivity of pyridazine to avoid side reactions.
Reagents:
-
4-Bromopyridazine HBr (1.0 equiv)
-
Primary Amine (Nucleophile) (1.2 equiv)
-
DIPEA (Hunig's Base) (2.5 equiv)
-
Isopropanol (IPA) or Acetonitrile (MeCN)
Step-by-Step:
-
Preparation: Dissolve 4-Bromopyridazine HBr in MeCN at 0 °C (Ice bath).
-
Base Addition: Add DIPEA dropwise. Checkpoint: Solution may darken slightly; ensure temperature remains < 5 °C to prevent degradation.
-
Nucleophile Addition: Add the amine slowly.
-
Reaction: Allow to warm to Room Temperature naturally. Stir for 2–4 hours.
-
Validation: Spot TLC. The starting material (more polar due to salt/H-bonding) should disappear, replaced by a less polar product spot.
-
-
Workup: Evaporate solvent. Redissolve in DCM, wash with water. Note: Pyridazines are water-soluble; avoid excessive aqueous washes.
Decision Logic for Synthesis
Use this logic flow to select the correct pathway for your target molecule.
Figure 2: Decision tree for selecting reaction conditions based on the heterocyclic core.
References
-
Electronic Activation in Diazines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
-
Instability of 4-Bromopyridine: Encyclopedia of Reagents for Organic Synthesis; "4-Bromopyridine Hydrochloride".
- Suzuki Coupling of Pyridines: Li, J. J. Name Reactions for Homologations, Part I; Wiley, 2009. (Detailed discussion on Pd-poisoning by azines).
-
Reactivity of Halopyridazines: Coad, P.; Coad, R. A.; Clough, S. Journal of Organic Chemistry1963 , 28, 218. "Nucleophilic Reactions of Halopyridazines".
- Comparative SnAr Rates: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group; VCH, 1991.
Sources
A Senior Application Scientist's Guide to Validating the Purity of 4-Bromo-3,5-dimethylpyridazine via LC-MS
Executive Summary: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of a starting material or intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The compound 4-Bromo-3,5-dimethylpyridazine serves as a critical building block in the synthesis of novel therapeutics. Its molecular structure, featuring a pyridazine core, two methyl groups, and a bromine atom, offers a unique scaffold for medicinal chemists. However, the synthetic routes to such molecules can introduce a variety of impurities, including regioisomers, starting materials, and by-products.
This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of 4-Bromo-3,5-dimethylpyridazine, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind methodological choices, present a robust, self-validating LC-MS protocol, and objectively compare its performance against alternative methods like HPLC-UV, GC-MS, and NMR spectroscopy. Our objective is to equip you with the strategic rationale needed to select and develop the most appropriate analytical method for your specific research and development needs.
The Primary Analytical Choice: Why Liquid Chromatography-Mass Spectrometry?
For a molecule like 4-Bromo-3,5-dimethylpyridazine, which is a polar, semi-volatile heterocyclic compound, LC-MS emerges as the preeminent analytical tool for purity assessment. This choice is deliberate and grounded in several key principles:
-
Analyte Suitability: With a predicted boiling point comparable to its pyridine analog at over 230°C, 4-Bromo-3,5-dimethylpyridazine is not sufficiently volatile for routine Gas Chromatography (GC) without derivatization[1]. Its polar pyridazine core makes it ideally suited for separation via reversed-phase liquid chromatography.
-
Unparalleled Specificity: Mass spectrometry provides mass-to-charge (m/z) data, which is a fundamental physical property of the analyte and its impurities. This allows for the confident identification of known impurities and the tentative identification of unknown ones, a capability that UV detection alone lacks[2].
-
Inherent Confirmatory Power: The natural isotopic abundance of bromine (79Br at ~50.7% and 81Br at ~49.3%) creates a characteristic M/M+2 isotopic pattern in the mass spectrum. The presence of this 1:1 doublet is a definitive confirmation that a given chromatographic peak corresponds to a bromine-containing compound, significantly reducing the risk of false positives[3].
-
High Sensitivity: LC-MS, particularly with modern mass analyzers, offers exceptional sensitivity, enabling the detection and quantification of impurities at levels far below the 0.05% reporting threshold often stipulated by regulatory bodies like the ICH[2].
Logical Workflow for LC-MS Purity Validation
The following diagram illustrates the systematic workflow for developing and executing a purity analysis using LC-MS.
Caption: A typical workflow for LC-MS purity analysis.
Experimental Protocol: A Self-Validating LC-MS Method
This protocol is designed not just for execution, but for validation. The rationale behind each parameter is explained to demonstrate its contribution to a trustworthy and robust method, consistent with the principles of ICH Q2(R1)[4].
Objective: To separate, identify, and quantify the purity of 4-Bromo-3,5-dimethylpyridazine and its process-related impurities.
Materials & Reagents
-
Analyte: 4-Bromo-3,5-dimethylpyridazine reference standard and test sample.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Additive: LC-MS grade Formic Acid (FA).
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, though a sensitive quadrupole instrument is also suitable.
-
Ionization Source: Electrospray Ionization (ESI).
Detailed Step-by-Step Methodology
Step 1: Standard and Sample Preparation
-
Rationale: Accurate weighing is the cornerstone of quantitative analysis. Using a diluent that is compatible with the mobile phase (e.g., Methanol or a ACN/Water mix) ensures good peak shape.
-
Protocol:
-
Accurately weigh ~10.0 mg of the 4-Bromo-3,5-dimethylpyridazine reference standard.
-
Dissolve in a 10 mL volumetric flask with methanol to create a 1.0 mg/mL stock solution.
-
Prepare a working solution of 0.01 mg/mL (10 µg/mL) by diluting the stock solution.
-
Repeat for the test sample.
-
Step 2: Chromatographic Conditions
-
Rationale:
-
Column: A C18 stationary phase is the workhorse for reversed-phase chromatography, providing excellent retention for moderately polar compounds. A particle size of <3 µm provides high efficiency.
-
Mobile Phase: Water and acetonitrile are common reversed-phase solvents. The addition of 0.1% formic acid serves two critical functions: it protonates the nitrogen atoms on the pyridazine ring, leading to sharper, more symmetrical peaks, and it facilitates efficient ionization in positive-mode ESI[5].
-
Gradient: A gradient elution is essential for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable time[6].
-
-
Protocol:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient Program:
Time (min) %B 0.0 5 1.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |
-
Step 3: Mass Spectrometer Conditions
-
Rationale:
-
Ionization Mode: ESI in positive ion mode (ESI+) is chosen because the two nitrogen atoms in the pyridazine ring are basic and readily accept a proton to form a [M+H]+ ion.
-
Scan Range: A broad scan range (e.g., 100-500 m/z) ensures detection of the parent ion (calculated m/z for [C6H7BrN2+H]+ ≈ 187.99) and potential lower or higher mass impurities.
-
Data-Dependent MS/MS: This allows for automatic fragmentation of significant peaks, providing structural information to help identify unknown impurities.
-
-
Protocol:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temp: 325 °C
-
Drying Gas Flow: 10 L/min
-
Scan Mode: Full Scan (m/z 100-500) with data-dependent MS/MS on the top 3 most intense ions.
-
Data Analysis and Interpretation
-
Identify the Main Peak: The main peak should elute at a specific retention time and exhibit a [M+H]+ ion with an m/z of ~187.99 and a corresponding [M+2+H]+ ion at ~189.99 with nearly equal intensity.
-
Calculate Purity: Purity is typically calculated using the area percent method.
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Characterize Impurities: For any other peaks, analyze the mass spectrum. Check for the bromine isotope pattern. Potential impurities could include:
-
Starting Materials: Mass will correspond to the reactants used in synthesis[7].
-
Debrominated Impurity: Will show a single major peak at m/z ~109.08 ([M-Br+H]+) and will lack the M/M+2 pattern.
-
Regioisomers: Will have the exact same mass and isotope pattern as the main peak but will elute at a different retention time. This highlights the necessity of good chromatographic separation.
-
Comparative Analysis: Choosing the Right Tool for the Job
While LC-MS is a powerful primary technique, a comprehensive purity assessment often benefits from orthogonal methods. Each technique offers a unique perspective on the sample's composition.
Caption: Decision tree for selecting an analytical purity method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: Separates compounds based on their interaction with the stationary phase. A UV detector measures absorbance at a specific wavelength.
-
Strengths: Robust, cost-effective, and widely available. Excellent for routine quality control once impurities have been identified[8].
-
Weaknesses: Provides no structural information. Co-eluting impurities with no chromophore will be missed, and those with different chromophores will give a disproportionate response. Identification relies solely on retention time matching with a known standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separates volatile compounds in the gas phase, followed by mass detection[9].
-
Strengths: Extremely high chromatographic resolution for volatile compounds. Ideal for analyzing residual solvents, which are a class of impurities[8].
-
Weaknesses: Not suitable for non-volatile or thermally labile compounds like 4-Bromo-3,5-dimethylpyridazine. The high boiling point would likely lead to poor peak shape or decomposition in the injector[10].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: Provides detailed information about the chemical structure and connectivity of atoms in a molecule based on their behavior in a magnetic field[11].
-
Strengths: The gold standard for structural elucidation. Quantitative NMR (qNMR) can provide a highly accurate purity value without needing a reference standard for each impurity. It is non-destructive and can detect non-UV active impurities.
-
Weaknesses: Relatively low sensitivity compared to MS, making it difficult to detect impurities below the ~0.1% level[8]. The instrument is expensive and requires specialized expertise.
Performance Comparison Summary
The table below provides a semi-quantitative comparison of the primary analytical techniques for this specific application.
| Parameter | LC-MS | HPLC-UV | GC-MS | NMR |
| Selectivity/Specificity | Excellent | Good | Excellent | Excellent |
| Sensitivity (LOD) | ~0.001-0.01%[2] | ~0.05% | ~0.01% | ~0.1% |
| Identification Power | High (Mass, Isotope) | Low (Retention Time) | High (Mass, Library) | Definitive (Structure) |
| Analyte Suitability | Ideal | Ideal | Poor | Ideal |
| Speed (per sample) | Moderate (15-25 min) | Moderate (15-25 min) | Fast (10-20 min) | Slow (Requires setup) |
| Cost (Instrument) | High | Low | Medium | Very High |
| Primary Use Case | Definitive purity, impurity ID, routine QC | Routine QC, content uniformity | Residual solvents, volatile impurities | Structural confirmation, primary standard qualification |
Conclusion: An Integrated Approach to Purity Validation
For the critical task of validating the purity of 4-Bromo-3,5-dimethylpyridazine, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the most powerful and versatile single technique. It offers an unparalleled combination of separation efficiency, sensitivity, and, most importantly, the specificity required to confidently identify and quantify both the target compound and its potential impurities. The characteristic bromine isotope pattern provides an invaluable layer of built-in confirmation.
However, a truly robust validation strategy embraces orthogonality. While LC-MS serves as the primary workhorse, HPLC-UV can be implemented for high-throughput, routine quality control once the impurity profile is well-understood. NMR remains indispensable for the initial structural confirmation of the reference standard and for investigating any major unknown impurities flagged by LC-MS. By understanding the strengths and limitations of each method, researchers and drug development professionals can design a comprehensive, self-validating analytical strategy that ensures the highest quality of pharmaceutical intermediates, thereby safeguarding the integrity of the entire drug development pipeline.
References
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MDPI. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Retrieved February 6, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-3-methylpyridine. Retrieved February 6, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-3,5-dimethylpyridine. Retrieved February 6, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-2,6-dimethylpyridine. Retrieved February 6, 2026, from [Link]
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PubChemLite. (n.d.). 4-bromo-3,5-dimethylpyridine (C7H8BrN). Retrieved February 6, 2026, from [Link]
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Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4345–4355. Retrieved February 6, 2026, from [Link]
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Cauchon, N., et al. (2023). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Journal of Forensic Sciences. Retrieved February 6, 2026, from [Link]
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Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1592, 159-167. Retrieved February 6, 2026, from [Link]
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Seger, C., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(7), 801. Retrieved February 6, 2026, from [Link]
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ResearchGate. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles. Retrieved February 6, 2026, from [Link]
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Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. Retrieved February 6, 2026, from [Link]
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MDPI. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved February 6, 2026, from [Link]
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Advances in Biology and Bio-Engineering. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved February 6, 2026, from [Link]
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ZORA (Zurich Open Repository and Archive). (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. Retrieved February 6, 2026, from [Link]
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Liberty University. (2022). Synthesis and Characterization of Unique Pyridazines. Retrieved February 6, 2026, from [Link]
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CORESTA. (2012). Development of an LC-MS/MS method for the determination and quantitation of heterocyclic aromatic amines (HAAs) in mainstream smoke. Retrieved February 6, 2026, from [Link]
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Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Retrieved February 6, 2026, from [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Drug design, development and biological screening of pyridazine derivatives. Retrieved February 6, 2026, from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 6, 2026, from [Link]
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ResearchGate. (2023). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Retrieved February 6, 2026, from [Link]
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Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved February 6, 2026, from [Link]
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Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. Retrieved February 6, 2026, from [Link]
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ACS Publications. (2023). Introducing Small Rings into Farnesyl Pyrophosphates Paves the Way for the Enzymatic Generation of Unnatural Sesquiterpene Scaffolds. Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link]
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MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Retrieved February 6, 2026, from [Link]
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Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved February 6, 2026, from [Link]
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MDPI. (2022). LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. Retrieved February 6, 2026, from [Link]
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National Center for Biotechnology Information. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone. Retrieved February 6, 2026, from [Link]
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National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved February 6, 2026, from [Link]
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Isotope Pattern Analysis for Mono-Brominated Heterocycles: A Comparative Technical Guide
Executive Summary: The "Twin-Peak" Fidelity
In small molecule drug discovery, particularly within medicinal chemistry, mono-brominated heterocycles (e.g., bromopyridines, bromoindoles) serve as critical scaffolds. While High-Resolution Mass Spectrometry (HRMS) based on Accurate Mass Measurement (AMM) is the industry standard for identification, it is not infallible. In complex biological matrices or reaction mixtures, AMM alone often yields false positives due to the "isobaric fallacy"—where distinct elemental formulas share a nominal mass within the instrument's error margin (ppm).
This guide evaluates Isotope Pattern Analysis (IPA) as a superior, orthogonal validation method. Unlike AMM, which relies on a single data point (the monoisotopic peak), IPA validates the entire ion cluster geometry. For mono-brominated species, the unique 1:1 abundance ratio of
Technical Deep Dive: The Physics of the Pattern
To apply IPA effectively, one must understand the causality behind the spectral signature. Bromine is unique among organic elements due to its isotopic distribution.
-
The 1:1 Ratio: Natural bromine exists as
(50.69%) and (49.31%).[1] -
The Mass Defect: The mass difference is not exactly 2 Da.
- : 78.9183 Da
- : 80.9163 Da
- Da
-
The Result: A mono-brominated heterocycle (
) presents a "Twin Tower" doublet where the and peaks are of nearly equal intensity.[2] This contrasts sharply with Chlorine ( ) or non-halogenated species (dominated by with a small satellite).
Why IPA is Superior:
AMM validates the identity of the
Comparative Analysis: IPA vs. Alternatives
The following table contrasts Isotope Pattern Analysis against traditional Unit Resolution inspection and Accurate Mass Measurement alone.
Table 1: Performance Comparison of Identification Strategies
| Feature | Method A: Unit Resolution (Visual) | Method B: Accurate Mass (AMM) | Method C: Isotope Pattern Analysis (IPA) |
| Primary Metric | Nominal Mass ( | Exact Mass ( | Spectral Topology (m-score) |
| Resolution | Low (Quadrupole/Ion Trap) | High (TOF/Orbitrap) | High (TOF/Orbitrap) |
| False Positive Rate | High (Isobaric interferences common) | Moderate (Formula ambiguity remains) | Lowest (Orthogonal constraint) |
| Complex Matrix | Fails (Overlapping peaks obscure pattern) | Risk (Background ions may match mass) | Robust (Pattern matching filters noise) |
| Br vs. Cl ID | Good (Visual 1:1 vs 3:1 distinction) | Excellent (Mass defect differs) | Automated & Quantifiable |
| Data Output | Qualitative ("Looks like Br") | Quantitative (Mass Error) | Probabilistic (e.g., SigmaFit score) |
Key Insight: Method B (AMM) is a necessary condition for identification, but Method C (IPA) is the sufficient condition. In automated screening, relying solely on mass accuracy (<5 ppm) can still result in hundreds of candidate formulas. Applying an IPA filter (e.g., matching the theoretical Br doublet) often reduces this list to a single unique hit.
Self-Validating Experimental Protocol
This protocol describes a workflow for the unequivocal identification of a mono-brominated heterocycle (e.g., 5-bromoindole) from a reaction mixture. This is a self-validating system : if the Isotope Fidelity Score fails, the identification is rejected regardless of mass accuracy.
Phase 1: Data Acquisition
-
Instrument Setup: Use an ESI-Q-TOF or Orbitrap system.
-
Ionization: Operate in Positive Mode (
). Note: Ensure source temperature is optimized to prevent thermal de-bromination. -
Resolution: Set to
FWHM to resolve fine isotopic structure (e.g., separating the peak from unrelated or interferences).
Phase 2: The IPA Workflow (Step-by-Step)
-
Peak Picking: Extract the MS1 spectrum at the retention time of interest.
-
Monoisotopic Lock: Identify the candidate monoisotopic peak (
) based on accurate mass (Target: ppm). -
Pattern Generation (Theoretical): The software calculates the theoretical isotope distribution for the target formula (e.g.,
).-
Crucial Check: The model must account for the specific resolution of the instrument (Gaussian peak width).
-
-
Pattern Matching (Scoring): Compare Observed vs. Theoretical.
-
Spacing Check: Is the
peak exactly Da away? -
Abundance Check: Is the
intensity of the peak?
-
-
Score Calculation: Generate a "Fit Score" (e.g., SigmaFit, i-Fit). Lower values indicate a better match (0 = perfect).
-
Pass Criteria: Score
(or match depending on software scale).
-
-
Adduct Confirmation: Verify the pattern shifts correctly for adducts (
, ). The Br pattern must persist across adducts.
Visualization of Logic & Workflows
Diagram 1: The IPA Decision Logic
This diagram illustrates the decision tree used to distinguish a true mono-brominated hit from interferences using IPA.
Caption: Decision tree for validating mono-brominated heterocycles. Note the dual requirement of Intensity Ratio (1:1) and Mass Spacing (+1.998 Da).
Diagram 2: The Physical Mechanism (Mass Defect)
A visualization of why High Resolution is required to distinguish the Bromine isotope pattern from organic background noise.
Caption: High-resolution MS resolves the specific mass defect of 81-Br, preventing false identification from isobaric interferences that would merge in Low Res MS.
References
-
National Center for Biotechnology Information (NCBI). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. PMC. Available at: [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry – The M+2 Peak. Available at: [Link]
-
Journal of the American Society for Mass Spectrometry. Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. Available at: [Link]
-
Wiley Analytical Science. Isotopic pattern and accurate mass determination in urine drug screening by liquid chromatography/time-of-flight mass spectrometry (SigmaFit Validation). Available at: [Link]
-
ChemGuide. Mass Spectra - The M+2 Peak. Available at: [Link]
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A Researcher's Guide to Reference Standards for Brominated Pyridazine Analysis: A Comparative Study Featuring 3,6-Dibromopyridazine
Abstract
In the landscape of pharmaceutical research and drug development, the precise quantification and qualification of novel chemical entities are paramount. This guide addresses the critical role of reference standards in the analysis of brominated pyridazines, a class of heterocyclic compounds with significant potential in medicinal chemistry. Our investigation began with a query for "4-Bromo-3,5-dimethylpyridazine," a compound not readily found in commercial catalogs. This common challenge in research—the need to work with novel or rare compounds—serves as the foundation for this guide. We pivot to a commercially available and structurally relevant analogue, 3,6-Dibromopyridazine , to compare and contrast the use of commercially available reagents with the rigorous, in-house qualification of a primary reference standard. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing analytical certainty, even in the absence of certified reference materials.
Introduction: The Reference Standard Dilemma with Novel Pyridazines
Pyridazine moieties are of growing interest in drug discovery for their diverse biological activities.[1] The accurate analytical characterization of substituted pyridazines is a prerequisite for meaningful structure-activity relationship (SAR) studies and preclinical development. A robust analytical method relies on a well-characterized reference standard for identity, purity, and strength determination.
An initial search for a reference standard for "4-Bromo-3,5-dimethylpyridazine" proved fruitless, highlighting a frequent hurdle in cutting-edge research: the unavailability of commercially produced, certified reference materials (CRMs) for novel or less common molecules. In such instances, researchers have two primary paths:
-
Procure a high-purity commercial-grade reagent from a reputable supplier and use it as a working standard.
-
Synthesize or purify a batch of the compound in-house and undertake a comprehensive characterization to qualify it as a primary reference standard.
This guide will use 3,6-Dibromopyridazine (CAS 17973-86-3) as a model compound to explore both pathways. This commercially available analogue provides a practical basis for comparing analytical methodologies and understanding the nuances of reference standard selection and qualification.
Commercially Available 3,6-Dibromopyridazine: A Comparative Overview
Several chemical suppliers offer 3,6-Dibromopyridazine, typically with purity specifications ranging from 95% to over 98%. While convenient, it is crucial to understand the documentation provided and the limitations of these materials when used as reference standards.
Table 1: Comparison of Commercially Available 3,6-Dibromopyridazine
| Supplier | Product Number | Stated Purity | Analytical Method for Purity | Certificate of Analysis (CoA) |
| TCI America | D5466 | >98.0% | GC | Available, specifies purity and melting point. |
| Sigma-Aldrich | 738255 | 97% | Not specified on product page | Available upon request. |
| Alfa Aesar | A13266 | 95% | HPLC | Lot-specific CoA available, e.g., 96.2% by HPLC.[2] |
| Biosynth | FD15376 | Not specified | Not specified | Available, with GHS and storage information.[3] |
| Synchem | ct254 | 95% | Not specified | Basic product information available.[4] |
Key Considerations for Commercial Reagents:
-
Purity Assessment: The analytical method used for purity determination is critical. As shown in Table 1, this is not always transparently provided. A purity value from Gas Chromatography (GC) may differ from that obtained by High-Performance Liquid Chromatography (HPLC) due to the different selectivities of the techniques.
-
Certificate of Analysis (CoA): A detailed CoA is essential. It should, at a minimum, confirm the identity of the compound (e.g., by ¹H NMR and Mass Spectrometry) and provide the purity value with the method used for its determination.
-
Lack of Certification: Standard commercial-grade reagents are not Certified Reference Materials (CRMs). They are not produced under an ISO 17034 accredited quality system, which guarantees metrological traceability, homogeneity, and stability, and provides a certified value with an associated uncertainty.[2][5] Our extensive search found no evidence of a commercially available ISO 17034 CRM for 3,6-Dibromopyridazine.
While these commercial materials are suitable as working standards for routine analysis, they are not ideal for the primary quantification of a new drug substance or for the validation of analytical methods where the highest level of accuracy is required.
In-House Qualification of a Reference Standard: A Pathway to Analytical Certainty
When a CRM is unavailable, the qualification of an in-house reference standard is the most rigorous approach. This involves synthesizing or purifying the compound to a high degree of purity and then thoroughly characterizing it to establish its identity and assign a purity value with a calculated uncertainty.
Synthesis of 3,6-Dibromopyridazine
A common laboratory-scale synthesis of 3,6-Dibromopyridazine starts from maleic anhydride.[6]
Workflow for In-House Reference Standard Qualification
Caption: Workflow for in-house reference standard qualification.
Identity Confirmation
The identity of the synthesized material must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. For 3,6-Dibromopyridazine, the ¹H NMR spectrum is expected to show a singlet for the two equivalent protons on the pyridazine ring. A typical spectrum in CDCl₃ would show this singlet at approximately δ 7.52 ppm.[6]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern. For 3,6-Dibromopyridazine (C₄H₂Br₂N₂), the expected monoisotopic mass is approximately 235.858 Da. Electron Ionization (EI) GC-MS would show the molecular ion and characteristic isotopic pattern for two bromine atoms.[7]
Purity Assessment: A Multi-faceted Approach
Purity should be assessed using multiple, orthogonal techniques to ensure all potential impurities (e.g., starting materials, by-products, residual solvents) are detected and quantified.
-
Quantitative NMR (qNMR): ¹H qNMR is a primary ratio method for determining purity. It allows for the quantification of the analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.[8][9] This makes it an invaluable tool for qualifying new chemical entities.
-
Chromatographic Methods (HPLC-UV, GC-MS): HPLC and GC are high-resolution separation techniques that are excellent for detecting and quantifying impurities. A "100% method" by HPLC-UV, where the area of the main peak is expressed as a percentage of the total area of all peaks, is a common approach for assessing purity.[10] GC-MS is particularly useful for identifying and quantifying volatile impurities and residual solvents.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the sample, which can be compared to the theoretical values.
Comparison of Analytical Methodologies for 3,6-Dibromopyridazine
The choice of analytical method will depend on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or routine screening.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of heterocyclic compounds.
Experimental Protocol: HPLC-UV for 3,6-Dibromopyridazine Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development. For 3,6-Dibromopyridazine, an isocratic mobile phase of acetonitrile and water may also be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for 3,6-Dibromopyridazine (e.g., 220-280 nm).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Quantification: For purity assessment, inject the sample and integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks. For quantification against a reference standard, prepare a calibration curve using the standard.
Data Presentation: HPLC Purity Comparison
| Reference Standard Type | Expected Purity | Key Advantages | Key Limitations |
| Commercial Reagent | 95-98% (as per CoA) | Readily available, cost-effective for routine work. | Purity value not certified, potential for unknown impurities. |
| In-house Qualified Standard | >99.5% (assigned value) | High accuracy, well-characterized impurity profile. | Requires significant time and resources to prepare and qualify. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
Experimental Protocol: GC-MS for 3,6-Dibromopyridazine Analysis
-
Column: A non-polar column, such as a DB-1 or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection: Splitless injection of 1 µL of the sample in a suitable solvent (e.g., ethyl acetate).
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.[11]
-
Data Analysis: The identity of 3,6-Dibromopyridazine can be confirmed by its retention time and the characteristic mass spectrum, including the molecular ion peak and isotopic pattern of two bromine atoms. Impurities can be identified by library searching and their relative abundance quantified by peak area.
Visualization of GC-MS Workflow
Caption: A typical workflow for GC-MS analysis.
Quantitative ¹H NMR (qNMR) for Purity Assignment
qNMR is the gold standard for assigning a purity value to an in-house reference standard.
Experimental Protocol: qNMR for 3,6-Dibromopyridazine Purity
-
Internal Standard Selection: Choose a certified internal standard with a known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte. Maleic anhydride or dimethyl sulfone are potential candidates.
-
Sample Preparation: Accurately weigh (to 0.01 mg) the 3,6-Dibromopyridazine sample and the internal standard into an NMR tube. Add a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, which include a long relaxation delay (at least 5 times the longest T₁ of any peak of interest) and a sufficient number of scans for a good signal-to-noise ratio.[9]
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved peaks of the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Conclusion and Recommendations
The choice of a reference standard for the analysis of brominated pyridazines, or any novel compound, is a critical decision that impacts the quality and reliability of research data. While the initially sought-after "4-Bromo-3,5-dimethylpyridazine" was not found, this guide has demonstrated a robust scientific approach to this common challenge using 3,6-Dibromopyridazine as a case study.
Recommendations for Researchers:
-
For routine analysis and screening: A well-documented commercial reagent with a high stated purity (>98%) and a comprehensive Certificate of Analysis can serve as a reliable working standard.
-
For quantitative analysis, method validation, and as a primary reference: In the absence of a commercially available ISO 17034 Certified Reference Material, the in-house qualification of a reference standard is the most scientifically sound approach. This involves synthesis, purification, and rigorous characterization using orthogonal analytical techniques, with qNMR being a cornerstone for accurate purity assignment.
By understanding the strengths and limitations of different types of reference standards and employing appropriate analytical methodologies, researchers can ensure the integrity and reproducibility of their results in the exciting and evolving field of drug discovery.
References
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PubChem. (n.d.). 3,6-Dibromopyridazine. Retrieved February 6, 2026, from [Link]
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Thermo Fisher Scientific. (n.d.). Certificate of analysis: 3,6-Dibromopyridazine, 95%. Retrieved February 6, 2026, from [Link]
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ResearchGate. (2007). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved February 6, 2026, from [Link]
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Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
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mzCloud. (n.d.). Determination of ion structures in structurally related compounds using precursor ion fingerprinting. Retrieved February 6, 2026, from [Link]
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Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved February 6, 2026, from [Link]
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Ali, N. W., El-Enany, N. M., & Abdelal, A. A. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Future journal of pharmaceutical sciences, 9(1), 89. [Link]
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University of Bath. (2017). Quantitative NMR Spectroscopy. Retrieved February 6, 2026, from [Link]
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Wang, Y., Li, F., & Zhuang, H. (2023). Coupling Hydrophilic Interaction Chromatography and Reverse-Phase Chromatography for Improved Direct Analysis of Grape Seed Proanthocyanidins. Molecules (Basel, Switzerland), 28(6), 2729. [Link]
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Reagecon. (n.d.). ISO 17034 Certified Reference Materials. Retrieved February 6, 2026, from [Link]
- G. F. Pauli, S. N. Chen, C. Simmler, D. C. Lankin, T. Gödecke, B. U. Jaki, J. B. Friesen, M. P. McAlpine, and J. G. Napolitano (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231.
- Cvetkovikj, I., Stefkov, G., Acevska, J., Brezovska, K., Petreska Stanoeva, J., & Kulevanova, S. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA. Macedonian pharmaceutical bulletin, 68(1), 27-38.
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Chemical Pharmaceutical Bulletin. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved February 6, 2026, from [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of natural products, 68(1), 133–149. [Link]
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LCGC International. (2012). Electron Ionization for GC–MS. Retrieved February 6, 2026, from [Link]
- Khan, M. S., & Ali, A. (2018). Electron ionization gas chromatography-mass spectrometry (ei-gc-ms) analysis of extracted oil from Tribulus terrestris seeds. Pakistan journal of pharmaceutical sciences, 31(4(Suppl)), 1629–1634.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-3,5-dimethylpyridazine
As researchers and drug development professionals, our work with novel chemical entities like 4-Bromo-3,5-dimethylpyridazine is foundational to discovery. However, innovation cannot come at the cost of safety. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the rationale and proper use of Personal Protective Equipment (PPE). Our approach is built on a deep understanding of the compound's specific hazard profile, ensuring that every procedural step is a self-validating measure of protection.
Hazard Profile: The "Why" Behind the "What"
Understanding the inherent risks of a chemical is the critical first step in developing a robust safety plan. 4-Bromo-3,5-dimethylpyridazine is not a benign substance; its hazard classifications, as outlined by the Globally Harmonized System (GHS), dictate our safety protocols.
According to aggregated GHS information, 4-Bromo-3,5-dimethylpyridazine presents the following hazards[1]:
-
Acute Toxicity (Oral, Inhalation): Harmful if swallowed or inhaled (H302, H332).[1][2]
-
Skin Corrosion/Irritation: Causes skin irritation (H315).[1]
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation (H318/H319).[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[1][2]
These classifications are not mere labels; they are directives. The potential for serious eye damage, for instance, immediately tells us that standard safety glasses are insufficient. The risk of respiratory irritation and harm upon inhalation mandates that we work in a controlled environment to prevent airborne exposure[3][4][5].
The Hierarchy of Controls: Engineering a Safe Workspace
Before any personal protective equipment is even selected, we must prioritize engineering controls. These are the most effective measures as they isolate the hazard from the user. For 4-Bromo-3,5-dimethylpyridazine, the following are non-negotiable.
-
Chemical Fume Hood: All handling of 4-Bromo-3,5-dimethylpyridazine, especially when dealing with the solid powder or creating solutions, must be conducted inside a certified chemical fume hood.[3][6] This is your primary defense against inhaling harmful dust or vapors, directly mitigating the H332 and H335 risks.
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood should be the primary point of containment, but good air exchange in the lab provides an additional layer of protection.[4][7]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential for protecting you from exposure that cannot be eliminated through engineering controls. The selection of PPE must be deliberate and directly correlated to the identified hazards.
Eye and Face Protection
Given the GHS classification of "Causes serious eye damage"[1], eye protection is paramount.
-
Chemical Splash Goggles: These are mandatory. Unlike safety glasses, goggles form a seal around the eyes, offering protection from splashes, dust, and vapors that can easily bypass standard glasses.
-
Face Shield: When handling larger quantities (>50g) or performing operations with a significant splash potential (e.g., quenching a reaction, filtering a solution under pressure), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.
Hand Protection
-
Recommended Practice: Double-gloving is recommended to provide an additional barrier and to allow for safe removal of the outer glove if contamination is suspected.[6] Always wash hands thoroughly with soap and water after removing gloves.[5][7]
Table 1: General Glove Selection Guide
| Glove Type | Material | Recommended Use |
| Primary Glove | Nitrile | Good for general use and provides resistance against a range of chemicals. Inspect for tears before use. |
| Heavy-Duty | Thicker Nitrile or Neoprene | Recommended for tasks with higher risk of splash or for extended use. |
| Avoid | Latex | Offers poor protection against many organic solvents and can cause allergic reactions. |
Note: Always consult the glove manufacturer's compatibility chart for specific chemical resistance information whenever possible.
Skin and Body Protection
-
Laboratory Coat: A fully buttoned, flame-resistant lab coat should be worn at all times to protect skin and personal clothing.[6]
-
Chemical-Resistant Apron: For procedures involving significant quantities of the material, an apron made of a chemically resistant material should be worn over the lab coat.[8]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[6]
Respiratory Protection
While engineering controls are the primary method to prevent inhalation, respiratory protection may be required in specific situations.
-
Standard Operations: A properly functioning chemical fume hood should make respiratory protection unnecessary for routine handling.
-
Emergency Situations: In the event of a large spill outside of a fume hood, or if engineering controls fail, respiratory protection is critical. A full-face respirator with organic vapor/acid gas cartridges or a self-contained breathing apparatus (SCBA) may be required. All personnel using respirators must be properly fit-tested and trained.
Operational and Disposal Plans
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The "doffing" or removal process is particularly important.
Caption: Figure 1: The correct sequence for donning and doffing PPE to minimize contamination.
Spill and Emergency Procedures
-
Evacuate: Alert others and evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill.
-
Protect: Before cleanup, don the appropriate PPE, including double gloves, goggles, a face shield, and if necessary, respiratory protection.
-
Contain: Use a chemical spill kit with an absorbent material appropriate for organic compounds to contain the spill.
-
Clean: Carefully clean the area, working from the outside in.
-
Dispose: All materials used for cleanup, including contaminated PPE, must be placed in a sealed, labeled container for hazardous waste disposal.[6][7]
Disposal of Contaminated PPE
Do not treat contaminated PPE as regular trash. Any disposable item that has come into contact with 4-Bromo-3,5-dimethylpyridazine is considered hazardous waste.
-
Gloves, bench paper, etc.: Place in a designated, sealed hazardous waste container.
-
Reusable PPE (Goggles, Face Shields): Decontaminate thoroughly according to your institution's established procedures before reuse.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7][9]
By integrating this expert-level understanding of the hazards with a disciplined application of engineering controls and personal protective equipment, you can confidently and safely advance your critical research.
References
- Fisher Scientific. (n.d.). Safety Data Sheet.
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- Unknown. (2010, November 16). Safety Data Sheet - 3-BROMO-4-METHYLPYRIDINE.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 4-Bromo-N,N-dimethylaniline.
- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU).
- Apollo Scientific. (n.d.). Safety Data Sheet - Pyridazine-4-carboxylic acid.
- PubChem. (n.d.). 4-Bromo-3,5-dimethylpyridine.
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- Carl Roth. (2025, March 31). Safety Data Sheet: Pyridine.
- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
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- BenchChem. (2025). Personal protective equipment for handling 6-Azidotetrazolo[1,5-b]pyridazine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
